(R)-1-(Furan-2-yl)ethanol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27948-61-4 | |
| Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-1-(Furan-2-yl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a significant building block in modern organic synthesis. Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The furan moiety can be chemically transformed in numerous ways, and the chiral hydroxyl group allows for stereoselective reactions. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.
This technical guide provides a detailed overview of the key physical properties of this compound, along with standard experimental protocols for their determination.
Core Physical Properties
The quantitative physical properties of this compound and its racemic mixture are summarized in the table below. These values are essential for laboratory use, process development, and quality control.
| Physical Property | Value | Conditions |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Colorless to pale yellow liquid or a low-melting solid | Ambient Temperature |
| Boiling Point | 167-170 °C | Atmospheric Pressure |
| Density | 1.078 g/mL | at 20 °C |
| Refractive Index | n²⁰/D = 1.479 | For the racemic (±) mixture |
| Specific Optical Rotation | [α]²⁰/D = -23.5 ± 1° | c = 6 in ethanol (for the (S)-enantiomer)[1] |
Note on Optical Rotation: The specific rotation for the (R)-enantiomer is inferred to be approximately +23.5 ± 1° under the same conditions, as enantiomers rotate plane-polarized light to an equal but opposite degree.[2]
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following sections describe the standard methodologies employed for these measurements.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method.
Apparatus:
-
Melting point apparatus or Thiele tube
-
Small test tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil (for Thiele tube)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a Thiele tube or a suitable melting point apparatus.
-
As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The clean, dry pycnometer is accurately weighed (m₁).
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
The liquid level is adjusted to the mark on the pycnometer, and the outside is carefully dried.
-
The filled pycnometer is weighed again (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference liquid is weighed (m₃).
-
The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium D-line, λ = 589 nm)
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of the sample liquid are placed on the lower prism.
-
The prisms are closed and locked.
-
Water from a constant temperature bath (e.g., 20 °C) is circulated through the prisms to maintain a constant temperature.
-
The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
-
The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp dividing line.
-
The adjustment knob is used to center the dividing line on the crosshairs.
-
The refractive index is read from the instrument's scale.
Specific Optical Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[3]
Apparatus:
-
Polarimeter
-
Polarimeter tube (of a specific length, e.g., 1 dm)
-
Monochromatic light source (e.g., sodium D-line)
-
Analytical balance
-
Volumetric flask
Procedure:
-
A solution of the chiral compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol).[1] The concentration (c) is expressed in g/mL.
-
The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.
-
The polarimeter tube is then rinsed and filled with the sample solution, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where l is the path length of the tube in decimeters (dm).
-
The temperature and the wavelength of the light used are also recorded.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various biologically active molecules.[4] It is used in the production of piperidine alkaloids, which have shown antimicrobial and anti-inflammatory effects. Furthermore, it is a precursor for α,β-unsaturated δ-lactones, compounds that can exhibit antifungal and cytotoxic properties. The chirality of this compound is crucial in these syntheses, as it dictates the stereochemistry of the final products, which in turn influences their biological activity.
References
(R)-1-(Furan-2-yl)ethanol chemical structure and stereochemistry
An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethanol: Chemical Structure, Stereochemistry, and Synthetic Applications
Introduction
This compound is a valuable chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a wide array of complex and biologically active molecules.[2] The furan moiety itself is a privileged scaffold in drug discovery, present in numerous compounds with antimicrobial, anti-inflammatory, and anticancer effects.[3]
The introduction of a chiral center in 1-(Furan-2-yl)ethanol gives rise to (R) and (S) enantiomers, which can exhibit distinct interactions with biological macromolecules like enzymes and receptors. This stereochemical difference is crucial in drug development, as it can lead to significant variations in efficacy, potency, and toxicity.[3] Specifically, this compound is a key precursor for the synthesis of several naturally occurring bioactive compounds, including piperidine alkaloids and α,β-unsaturated δ-lactones, which have demonstrated antifungal, antibiotic, and cytotoxic properties.[3][4] This guide provides a comprehensive overview of its structure, properties, stereochemistry, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound consists of a furan ring substituted at the 2-position with a 1-hydroxyethyl group. The stereogenic center is located at the carbon atom bearing the hydroxyl group, with the "(R)" designation indicating the specific spatial arrangement of the substituents according to the Cahn-Ingold-Prelog convention.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (1R)-1-(furan-2-yl)ethanol | [5][6] |
| CAS Number | 27948-61-4 | [5][6] |
| Molecular Formula | C₆H₈O₂ | [5][6][7] |
| Molecular Weight | 112.13 g/mol | [5] |
| Appearance | Liquid | [6][7] |
| InChI Key | UABXUIWIFUZYQK-RXMQYKEDSA-N | [5][6] |
| Canonical SMILES | C--INVALID-LINK--C1=CC=CO1 | [6][8] |
| Purity | ≥95% | [6][7] |
| Density | 1.078 g/mL at 20 °C (for racemic) | [9] |
| Boiling Point | 167-170 °C (for racemic) | [9] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions |[8] |
Table 2: Spectroscopic Data for 1-(Furan-2-yl)ethanol
| Spectroscopy | Wavenumber/Chemical Shift (δ) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.56 (d, J=6.5 Hz, 3H) | -CH₃ | [4] |
| δ 4.88 (q, J=6.5 Hz, 1H) | -CH(OH) | [4] | |
| δ 6.25 (d, J=3.1 Hz, 1H) | Furan H-3 | [4] | |
| δ 6.35 (m, 1H) | Furan H-4 | [4] | |
| δ 7.35 (s, 1H) | Furan H-5 | [4] |
| IR (Thin Film) | νmax 3357-3387 cm⁻¹ | O-H stretch | |
Note: Spectroscopic data is often reported for the racemic or the (S)-enantiomer but is representative for the (R)-enantiomer as well, with the key differentiator being the optical rotation.
Enantioselective Synthesis
The most effective method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[3][10] Biocatalysis, utilizing whole microbial cells or isolated enzymes, has become the preferred green and efficient route for this transformation.[10]
Biocatalytic Asymmetric Reduction
This method employs alcohol dehydrogenases (ADHs) found in various microorganisms to catalyze the reduction with high enantioselectivity.[10] The stereochemical result—whether the (R) or (S) enantiomer is formed—depends on the specific enzymes of the chosen biocatalyst.[10] Microorganisms from the Lactobacillus genus are particularly effective for producing the (R)-enantiomer.[10][11] One study demonstrated that using Lactobacillus paracasei BD101 resulted in the production of this compound with over 99% enantiomeric excess (ee) and 97% yield, even on a gram scale.[4]
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone chiral intermediate for synthesizing a variety of biologically active molecules.[2][4] Its synthetic utility stems from the combination of a stereogenic carbinol center and a versatile furan ring, which can be considered a latent 1,4-dicarbonyl equivalent.[2]
Key Synthetic Applications:
-
Piperidine Alkaloids : It serves as a key precursor in the enantioselective synthesis of naturally occurring piperidine alkaloids such as (-)-Cassine and (-)-Spectaline.[2][4] These alkaloids are known for a range of biological activities, including antimicrobial and anti-inflammatory effects.[2]
-
α,β-Unsaturated δ-Lactones : The furan ring can be elaborated to form these lactones, which are core structures in many natural products exhibiting antifungal, antibiotic, and cytotoxic properties against human tumor cells.[2][4] The chirality of the starting alcohol is transferred to the final lactone product.[2]
-
Stereospecific Transformations : The chiral hydroxyl group can undergo stereospecific reactions, such as nucleophilic substitution with an inversion of configuration, a classic example being the Mitsunobu reaction to form chiral azides.[2][4]
-
Achmatowicz Rearrangement : The furan moiety can undergo this rearrangement to provide access to valuable pyranone intermediates, further expanding its synthetic potential.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in a research setting. The following are protocols for the synthesis and analysis of this compound.
Protocol 1: Biocatalytic Asymmetric Reduction of 2-Acetylfuran
This protocol details the enantioselective synthesis of this compound using Lactobacillus paracasei as a whole-cell biocatalyst.[2][10][11]
Materials:
-
Lactobacillus paracasei BD101
-
MRS broth (or suitable growth medium)
-
100 mM Phosphate buffer (pH 7.0)
-
2-Acetylfuran (1-(Furan-2-yl)ethanone)
-
Glucose (co-substrate)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Cultivation of Biocatalyst: Inoculate 100 mL of sterile MRS broth with a fresh culture of L. paracasei BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[10]
-
Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0). Resuspend the pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[10]
-
Biocatalytic Reduction: In a 50 mL screw-capped flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final concentration of 50 mM.[10]
-
Reaction Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10][11]
-
Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product three times with an equal volume of ethyl acetate.[10]
-
Purification and Analysis: Combine the organic layers and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure using a rotary evaporator.[10] Determine the conversion and enantiomeric excess (ee) of the resulting this compound using chiral HPLC or GC.[2][10]
Protocol 2: General Protocol for Spectroscopic Data Acquisition
This protocol outlines the general steps for acquiring spectroscopic data to confirm the structure of the synthesized product.[1]
Materials:
-
Synthesized 1-(Furan-2-yl)ethanol
-
Deuterated chloroform (CDCl₃) for NMR
-
Potassium bromide (KBr) for solid IR or salt plates (NaCl) for liquid IR
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
For a liquid sample, place a drop of the neat liquid between two NaCl plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Analyze the spectrum to identify characteristic functional group frequencies (e.g., O-H stretch, C-O stretch, furan ring vibrations).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight of the compound by identifying the molecular ion peak ([M]+ or [M+H]+).
-
Conclusion
This compound has firmly established itself as a pivotal chiral building block in modern organic synthesis. Its unique structure offers a gateway to a diverse range of high-value, biologically active molecules, particularly piperidine alkaloids and δ-lactones.[2][4] The development of efficient and highly selective biocatalytic methods for its synthesis from 2-acetylfuran has made this valuable synthon more accessible, promoting its use in drug discovery and development.[3][10] For researchers and drug development professionals, a thorough understanding of its properties, stereochemistry, and synthetic pathways is essential for leveraging its full potential in the rational design of new, safer, and more effective furan-based therapeutics.[3] Future research should focus on further expanding its applications and quantitatively comparing the pharmacological and toxicological profiles of its enantiomers to support advanced drug development programs.[3]
References
- 1. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 27948-61-4|this compound|BLD Pharm [bldpharm.com]
- 9. 1-(2-FURYL)ETHAN-1-OL | 4208-64-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of (R)-1-(Furan-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-(Furan-2-yl)ethanol, a chiral alcohol of significant interest in synthetic and medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Data is presented in a structured, tabular format for clarity and ease of comparison, supplemented by detailed experimental protocols for data acquisition.
Introduction
This compound is a valuable chiral building block featuring a furan ring, a key heterocycle in many pharmaceutical compounds, and a secondary alcohol moiety. Its enantiomerically pure form is crucial for the synthesis of complex molecular targets with specific stereochemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any research or development workflow. This guide serves as a core reference for its key spectral features.
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (CDCl₃). Note that the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.35 | s | - | 1H | H-5' (furan) |
| 6.35 | m | - | 1H | H-4' (furan) |
| 6.25 | d | 3.1 | 1H | H-3' (furan) |
| 4.88 | q | 13.1, 6.5 | 1H | H-1 (CH-OH) |
| 1.56 | d | 6.5 | 3H | H-2 (CH₃) |
Data sourced from a study on (S)-1-(Furan-2-yl)ethanol, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[1]
¹³C NMR Spectroscopic Data
The following table presents typical chemical shift ranges for the carbon atoms in 1-(Furan-2-yl)ethanol, based on established values for furan and secondary alcohol moieties.
| Chemical Shift (δ) ppm | Assignment |
| 155-160 | C-2' (furan, carbon bearing the ethanol group) |
| 141-143 | C-5' (furan) |
| 110-112 | C-4' (furan) |
| 105-107 | C-3' (furan) |
| 65-70 | C-1 (CH-OH) |
| 20-25 | C-2 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3130 | Medium | =C-H stretch (furan) |
| ~2980 - 2850 | Medium | C-H stretch (alkyl) |
| ~1500, ~1450 | Medium-Weak | C=C stretch (furan ring) |
| ~1180 | Strong | C-O-C stretch (furan ring) |
| 1300 - 1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 112.13 g/mol .
Expected Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 112 | Molecular Ion [M]⁺ |
| 97 | [M - CH₃]⁺ (Loss of methyl group via α-cleavage) |
| 95 | [M - OH]⁺ |
| 94 | [M - H₂O]⁺ (Dehydration) |
| 81 | Furan-2-yl-methylium cation |
| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For determining enantiomeric purity, derivatization with a chiral agent like Mosher's acid chloride may be necessary, followed by NMR analysis of the resulting diastereomers.[2]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, no specific sample preparation is needed.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 40-200).
-
-
Data Processing : The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.
References
(R)-1-(Furan-2-yl)ethanol: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active (R)-1-(furan-2-yl)ethanol has emerged as a crucial and versatile chiral building block in modern organic synthesis.[1] Its structure, which combines a stereogenic carbinol center directly attached to a furan ring, offers a unique platform for the synthesis of a wide array of complex and biologically significant molecules.[1] The furan moiety, a latent 1,4-dicarbonyl equivalent, can be readily transformed into various functionalities, significantly expanding its synthetic utility.[1][2] This, coupled with the reactivity of the chiral hydroxyl group, makes enantiomerically pure 1-(furan-2-yl)ethanol a highly sought-after precursor for pharmaceuticals, agrochemicals, and fine chemicals.[3][4]
The significance of chiral building blocks is paramount in drug development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry.[5][6][] this compound serves as a key intermediate in the enantioselective synthesis of numerous natural products and active pharmaceutical ingredients (APIs), including piperidine alkaloids and α,β-unsaturated δ-lactones, which exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1][8][9]
This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key reactions, and applications, with a particular emphasis on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [10][11] |
| Molecular Weight | 112.13 g/mol | [11] |
| Appearance | Liquid | [10] |
| Boiling Point | 168-169 °C | [12] |
| Density | 1.0975 g/mL at 20 °C | [12] |
| Purity | >95% (commercially available) | [10] |
| InChI Key | UABXUIWIFUZYQK-RXMQYKEDSA-N | [10] |
| CAS Number | 27948-61-4 | [10][11] |
Synthesis of this compound
The enantioselective synthesis of this compound is predominantly achieved through biocatalytic methods, which offer high enantioselectivity under mild, environmentally benign conditions, presenting a green alternative to traditional chemical routes.[5][13]
Biocatalytic Asymmetric Reduction of 2-Acetylfuran
The most prominent method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-acetylfuran.[13] This transformation is typically mediated by alcohol dehydrogenases (ADHs) found in various microorganisms, which selectively deliver a hydride to one face of the ketone.[13][14] The stereochemical outcome, yielding either the (R)- or (S)-enantiomer, is dependent on the specific enzyme present in the chosen biocatalyst.[13] A critical component of this reaction is the regeneration of the NADPH cofactor, which is often accomplished through the microorganism's metabolism of a co-substrate like glucose.[13]
A study utilizing Lactobacillus paracasei BD101 as a whole-cell biocatalyst demonstrated the highly efficient and enantioselective production of this compound.[9] The process optimization resulted in greater than 99% enantiomeric excess (ee) and a 97% yield.[9] Furthermore, the scalability of this method was confirmed by the complete conversion of 9.9 g of 2-acetylfuran to 9.78 g of this compound (97% isolated yield) within 48 hours.[9]
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Lactobacillus paracasei BD101 | 2-Acetylfuran | This compound | 97% | >99% | [9] |
Lipase-Catalyzed Kinetic Resolution
An alternative approach to obtain enantiomerically enriched 1-(furan-2-yl)ethanol is through the kinetic resolution of a racemic mixture.[13] This method typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product.[13][15][16] Vinyl acetate is often employed as an effective acyl donor for this transformation.[15]
Research has shown that with Novozym 435 (immobilized CALB) in n-heptane, a conversion of 47% and an enantiomeric excess of the remaining substrate (ees) of 89% can be achieved in 2 hours at 60°C.[15]
| Lipase | Acyl Donor | Solvent | Conversion | Substrate ee (ees) | Reference |
| Novozym 435 | Vinyl Acetate | n-Heptane | 47% | 89% | [15] |
Synthetic Applications in Drug Development
The furan ring in this compound is a versatile synthon that can participate in a variety of transformations, including cycloadditions and rearrangements.[1][2] This reactivity, combined with the chirality of the alcohol, makes it a valuable precursor for a diverse range of bioactive molecules.[1]
Synthesis of Piperidine Alkaloids
This compound is a key starting material for the enantioselective synthesis of several naturally occurring piperidine alkaloids, such as (-)-Cassine and (-)-Spectaline.[1][9] These alkaloids are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1] The synthesis leverages the stereocenter of the starting material to control the stereochemistry of the final alkaloid product.[1]
Construction of α,β-Unsaturated δ-Lactones
The furan nucleus can be elaborated into α,β-unsaturated δ-lactones, which are core structural motifs in many natural products possessing antifungal, antibiotic, and cytotoxic properties.[1][8][9] The chirality of this compound is transferred to the lactone, enabling the synthesis of optically active compounds.[1] A key transformation in this process is the Achmatowicz rearrangement, which converts the furan ring into a valuable pyranone intermediate.[1]
Experimental Protocols
Protocol 1: Synthesis of the Precursor 2-Acetylfuran
The precursor for the biocatalytic reduction, 2-acetylfuran, is commonly synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[3][12]
Materials:
-
Furan (freshly distilled)[14]
-
Acetic anhydride[3]
-
85% Phosphoric acid[3]
-
Chloroform[3]
-
Saturated sodium bicarbonate solution[3]
-
Anhydrous sodium sulfate[3]
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).[3][4]
-
While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.[3][4]
-
Cool the reaction mixture to 50 °C and add 200 mL of water. Stir for 30 minutes.[3]
-
Cool to below 30 °C and extract three times with 100 mL of chloroform.[3]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude 2-acetylfuran by vacuum distillation.[3]
Troubleshooting:
-
Polymerization of Furan: Furan is sensitive to strong acids and high temperatures. Maintain low temperatures (0-30°C) during initial reagent mixing and consider using milder Lewis acids like zinc chloride.[14]
-
Formation of 2,5-Diacetylfuran: To minimize this diacylation byproduct, carefully control the stoichiometry, typically using a slight excess of furan. Avoid prolonged reaction times and high temperatures.[14]
Protocol 2: Biocatalytic Asymmetric Reduction of 2-Acetylfuran using Lactobacillus paracasei BD101
This protocol details the use of a whole-cell biocatalyst for the enantioselective synthesis of this compound.[13]
Materials:
-
Lactobacillus paracasei BD101 culture[13]
-
Sterile MRS broth[13]
-
Phosphate buffer (100 mM, pH 7.0)[13]
-
Glucose[13]
-
2-Acetylfuran[13]
-
Ethyl acetate[13]
-
Anhydrous sodium sulfate[13]
Procedure:
-
Cultivation of Microorganism: Inoculate 100 mL of sterile MRS broth with L. paracasei BD101. Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[13]
-
Preparation of Resting Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.0). Resuspend the cell pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[13]
-
Biocatalytic Reduction: In a 50 mL flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM. Add 2-acetylfuran to a final concentration of 50 mM.[13]
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.[13]
-
Product Extraction: After the reaction, saturate the aqueous phase with NaCl. Extract the product three times with an equal volume of ethyl acetate.[13]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[13]
-
Remove the solvent under reduced pressure using a rotary evaporator.[13]
-
Analysis: Determine the conversion and enantiomeric excess of the resulting 1-(furan-2-yl)ethanol using chiral HPLC or GC.[13]
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Furan-2-yl)ethanol
This protocol provides an alternative method for obtaining enantiomerically enriched 1-(furan-2-yl)ethanol.[13]
Materials:
-
(±)-1-(Furan-2-yl)ethanol[13]
-
Vinyl acetate[13]
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[13][15]
-
Activated molecular sieves[13]
Procedure:
-
To a solution of (±)-1-(furan-2-yl)ethanol (1 mmol) in 10 mL of an anhydrous organic solvent, add vinyl acetate (1.2 mmol).[13]
-
Add immobilized Candida antarctica lipase B (50 mg).[13]
-
Add activated molecular sieves to maintain anhydrous conditions.[13]
-
Incubate the reaction mixture at 40°C with shaking at 200 rpm.[13]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.[13]
Analytical Method: Chiral HPLC
Column: Chiralcel® OD-H or equivalent polysaccharide-based chiral column.[13] Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need optimization.[13] Flow Rate: 1.0 mL/min.[13] Detection: UV at 254 nm.[13] Temperature: 25°C.[13]
Conclusion
This compound stands out as a highly valuable chiral building block for organic synthesis, particularly in the realm of drug discovery and development. Its utility is underscored by the versatile reactivity of the furan ring and the strategic importance of its chiral center. The development of efficient and green biocatalytic methods for its enantioselective synthesis has made this synthon more accessible, paving the way for its broader application in the construction of complex and biologically active molecules. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively synthesize and utilize this important chiral intermediate in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. (1R)-1-(furan-2-yl)ethan-1-ol | C6H8O2 | CID 642107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Chiral Alcohols with a Furan Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
Furan-containing chiral alcohols represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that are crucial for the development of novel therapeutics. Their unique stereochemistry, combined with the electronic properties of the furan ring, allows for specific and potent interactions with various biological targets. This technical guide provides a comprehensive overview of the biological significance of these compounds, detailing their roles in modulating key signaling pathways, and presents quantitative data on their efficacy. Furthermore, it offers detailed experimental protocols for their synthesis and biological evaluation, serving as a vital resource for researchers in drug discovery and development.
Introduction
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of pharmacologically active molecules.[1] When this scaffold is functionalized with a chiral alcohol, the resulting stereocenter introduces a critical three-dimensional architecture that can significantly enhance binding affinity and selectivity for biological targets. These chiral alcohols serve as key intermediates in the synthesis of a diverse range of bioactive compounds, including unnatural lactic acids, which are important subunits in many peptide drugs, and various natural products.[1] The chirality of these molecules is paramount, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles.[2]
This guide will delve into the significant biological activities of furan-containing chiral alcohols, with a focus on their anticancer and antimicrobial properties. We will explore the underlying mechanisms of action, including the modulation of critical cellular signaling pathways. Quantitative data from various studies are summarized to provide a clear comparison of the potency of these compounds. Finally, detailed experimental protocols for key synthetic and biological evaluation techniques are provided to facilitate further research in this promising area.
Biological Activities and Therapeutic Potential
Furan-containing chiral alcohols have emerged as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases. The presence of the furan ring, a bioisostere of the phenyl group, often improves metabolic stability and receptor interactions.[3]
Anticancer Activity
Several furan-containing chiral alcohols and their derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The chirality at the alcohol center can lead to enantioselective cytotoxicity, where one enantiomer is significantly more potent than the other.
For instance, chiral furan lignan derivatives have been synthesized and evaluated for their anti-tumor activity. In one study, the different isomers and the racemic mixture were tested against QGY-7701 and HeLa cell lines, with one compound showing IC50 values of 12 µM and 13 µM, respectively.[4] Derivatives of 1-(Furan-2-yl)ethanol have also shown promise, with some compounds exhibiting potent cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines.[5]
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents. The introduction of a chiral alcohol can enhance the antimicrobial spectrum and potency. While direct studies on a wide range of furan-containing chiral alcohols are still emerging, related structures such as chiral 2(5H)-furanone sulfones have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL.[3]
Signaling Pathways Modulated by Furan-Containing Chiral Alcohols
A key aspect of the biological significance of furan-containing chiral alcohols is their ability to modulate critical intracellular signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.[5] Some furan-containing compounds have been identified as inhibitors of this pathway.[5] It is hypothesized that the chiral alcohol moiety can form specific hydrogen bonds with key residues in the ATP-binding pocket of PI3K or Akt, leading to the inhibition of their kinase activity. This disruption prevents the downstream signaling events that promote cancer cell survival and proliferation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by furan-containing chiral alcohols.
Quantitative Data Summary
The following tables summarize the biological activity of representative furan-containing chiral alcohols and related derivatives. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent analogues.
Table 1: Anticancer Activity of Furan-Containing Chiral Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Chiral Furan Lignan (2c) | QGY-7701 (Hepatocellular Carcinoma) | 12 µM | [4] |
| Chiral Furan Lignan (2c) | HeLa (Cervical Cancer) | 13 µM | [4] |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 µM | [5] |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 µM | [5] |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | [5] |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [5] |
Table 2: Antimicrobial Activity of Furan-Containing Chiral Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chiral 2(5H)-Furanone Sulfone (26) | Staphylococcus aureus | 8 | [3] |
| Chiral 2(5H)-Furanone Sulfone (26) | Bacillus subtilis | 8 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of research. This section provides methodologies for the synthesis of a representative furan-containing chiral alcohol and for a key biological evaluation assay.
Enantioselective Synthesis of 1-(Furan-2-yl)ethanol
This protocol describes the biocatalytic asymmetric reduction of 1-(furan-2-yl)ethanone to produce enantiomerically pure 1-(furan-2-yl)ethanol.
Workflow for Biocatalytic Asymmetric Reduction
Caption: A generalized workflow for the biocatalytic asymmetric reduction of a furan ketone.
Materials:
-
1-(Furan-2-yl)ethanone
-
A suitable alcohol dehydrogenase or ketoreductase
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of 1-(furan-2-yl)ethanone in the buffer.
-
Add the reductase enzyme and the NADPH cofactor to the reaction mixture.
-
Incubate the reaction at a controlled temperature with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC.
-
Once the reaction is complete, remove the enzyme (e.g., by centrifugation).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the furan-containing chiral alcohol in the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
Furan-containing chiral alcohols are a class of compounds with significant and diverse biological activities. Their unique structural features make them valuable scaffolds for the development of new anticancer and antimicrobial agents. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a mechanistic basis for their therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this promising class of molecules for the treatment of human diseases.
References
- 1. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of (R)-1-(Furan-2-yl)ethanol in the Synthesis of Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(Furan-2-yl)ethanol, a chiral furan derivative, has emerged as a critical and versatile building block in the asymmetric synthesis of a diverse array of bioactive molecules. Its inherent chirality and the latent functionality of the furan ring make it a valuable precursor for complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the construction of bioactive piperidine alkaloids and α,β-unsaturated δ-lactones, and the biological activities associated with these molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of medicinal chemistry.
Enantioselective Synthesis of this compound
The production of enantiomerically pure this compound is paramount for its use in stereoselective synthesis. Biocatalysis, particularly the asymmetric reduction of 2-acetylfuran, has proven to be a highly efficient and green method for obtaining the desired (R)-enantiomer with high enantiomeric excess (ee).
Biocatalytic Reduction of 2-Acetylfuran
Microbial whole-cell catalysts, such as Lactobacillus paracasei, are frequently employed to mediate the asymmetric reduction of 2-acetylfuran. These microorganisms contain alcohol dehydrogenases that selectively produce the (R)-alcohol. The process typically utilizes a co-substrate like glucose for the regeneration of the necessary cofactor, NADPH.
Table 1: Performance of Lactobacillus paracasei BD101 in the Asymmetric Bioreduction of 2-Acetylfuran
| Scale | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Enantiomer |
| Gram-scale (9.9 g) | Glucose | 30 | 48 | >99 | 97 | >99 | (R) |
Experimental Protocol: Gram-Scale Synthesis of this compound
Materials:
-
2-Acetylfuran
-
Lactobacillus paracasei BD101 (lyophilized cells)
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Biocatalyst Preparation: In an Erlenmeyer flask, suspend the lyophilized Lactobacillus paracasei BD101 cells in deionized water containing glucose. The concentrations of cells and glucose should be optimized for the specific batch.
-
Activation: Incubate the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for 1-2 hours to activate the cells.
-
Substrate Addition: Add 2-acetylfuran (e.g., 9.9 g) to the cell suspension.
-
Bioreduction: Continue incubation at 30°C with shaking for approximately 48 hours. Monitor the reaction progress using GC or HPLC.
-
Work-up: Once the starting material is consumed, saturate the aqueous mixture with NaCl.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain enantiomerically pure this compound.
Synthesis of Bioactive Piperidine Alkaloids
This compound is a key chiral precursor in the enantioselective synthesis of several naturally occurring piperidine alkaloids, such as (-)-Cassine and (-)-Spectaline. These alkaloids exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The synthetic strategy leverages the chirality of the starting material to control the stereochemistry of the final alkaloid.
A pivotal step in the synthesis of these alkaloids is the Achmatowicz rearrangement, an oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. This transformation is crucial for constructing the piperidine ring system.
Synthesis of (-)-Cassine
The total synthesis of (-)-cassine, a piperidine alkaloid, can be achieved from this compound. While a detailed, multi-step experimental protocol with specific yields and ee% for each step is dispersed across various literature, the general synthetic workflow involves the key Achmatowicz rearrangement.
Caption: Synthetic Workflow to Piperidine Alkaloids.
Experimental Protocol: Achmatowicz Rearrangement of a Furfurylamine Derivative
Materials:
-
N-protected furfurylamine derivative
-
Oxidizing agent (e.g., m-CPBA or Oxone®/KBr)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-protected furfurylamine derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the resulting dihydropyranone intermediate by column chromatography.
Synthesis of Bioactive α,β-Unsaturated δ-Lactones
The furan ring of this compound can also be elaborated into α,β-unsaturated δ-lactones. These motifs are present in numerous natural products possessing antifungal, antibiotic, and cytotoxic properties. The chirality of the starting alcohol is transferred to the lactone, enabling the synthesis of optically active compounds.
Caption: Synthetic Pathway to α,β-Unsaturated δ-Lactones.
Biological Activity of Derived Molecules
Antimicrobial Activity of Piperidine Alkaloids
Piperidine alkaloids derived from this compound, such as (-)-Cassine, are known to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperidine Derivative 6 | Bacillus subtilis | 750 | |
| Piperidine Derivative 6 | Escherichia coli | 1500 | |
| Piperidine Derivative 6 | Staphylococcus aureus | 1500 | |
| Piperidine Derivative 6 | Pseudomonas aeruginosa | 1500 | |
| Piperidine Derivative 6 | Klebsiella pneumoniae | 1500 |
Note: The data in this table is for general piperidine derivatives and serves as an illustrative example. Specific MIC values for (-)-Cassine and (-)-Spectaline require further investigation.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several alkaloids have been shown to exert their anticancer effects by modulating this pathway. While the specific interaction of (-)-Cassine and (-)-Spectaline with this pathway requires further elucidation, the general mechanism of action for many alkaloids involves the inhibition of key kinases in the pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR Pathway and Potential Alkaloid Inhibition.
Conclusion
This compound stands out as a highly valuable chiral building block in the synthesis of bioactive molecules. Its efficient enantioselective synthesis via biocatalytic methods provides a sustainable and reliable source of this key precursor. The strategic application of the Achmatowicz rearrangement opens a gateway to the construction of complex and pharmacologically relevant scaffolds, including piperidine alkaloids and α,β-unsaturated δ-lactones. The demonstrated antimicrobial activity and the potential for anticancer effects through the modulation of critical signaling pathways underscore the importance of continued research into the synthesis and biological evaluation of molecules derived from this compound. This guide provides a solid foundation of protocols, data, and conceptual frameworks to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile chiral synthon.
Synthesis of α,β-Unsaturated δ-Lactones from (R)-1-(Furan-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for converting the chiral building block (R)-1-(Furan-2-yl)ethanol into valuable α,β-unsaturated δ-lactones. These lactones are significant structural motifs in numerous biologically active natural products and pharmaceuticals.[1] The described methodology leverages a stereospecific Achmatowicz rearrangement followed by a dehydration step, offering a reliable route to these important chiral intermediates.
Synthetic Strategy: An Overview
The conversion of this compound to an α,β-unsaturated δ-lactone is a two-step process. The initial and key transformation is the Achmatowicz rearrangement, an oxidative ring expansion of the furan moiety to a dihydropyranone.[2][3] This reaction is known to proceed with retention of the stereochemistry at the carbinol center. The resulting 6-hydroxy-2H-pyran-3(6H)-one is then subjected to dehydration to introduce the α,β-unsaturation, yielding the final product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Achmatowicz Rearrangement of this compound
The Achmatowicz rearrangement of 1-(Furan-2-yl)ethanol can be achieved using various oxidizing agents, with N-Bromosuccinimide (NBS) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[2][4] The following protocol details the synthesis of (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one using NBS.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [5]
-
A solution of this compound (1.0 equivalent) is prepared in a 3:1 mixture of THF and water.
-
The solution is cooled to approximately 0 °C in an ice-water bath.
-
Solid sodium bicarbonate (2.0 equivalents) and sodium acetate trihydrate (1.0 equivalent) are added to the cooled solution.[5]
-
N-Bromosuccinimide (1.05 equivalents) is added portion-wise, maintaining the reaction temperature between 1 °C and 10 °C.[5]
-
The reaction mixture is stirred for an additional 2 hours at 1-2 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.
Step 2: Dehydration to form α,β-Unsaturated δ-Lactone
The dehydration of the 6-hydroxy-2H-pyran-3(6H)-one intermediate can be accomplished by converting the hydroxyl group into a good leaving group, followed by elimination. A common method involves mesylation and subsequent base-induced elimination.
Materials:
-
(2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
The (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (1.0 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Triethylamine (1.2 equivalents) or pyridine is added to the solution.
-
Methanesulfonyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Once the mesylation is complete, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to facilitate the elimination. Alternatively, warming the reaction mixture with excess triethylamine can also effect the elimination.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the (R)-6-Methyl-2H-pyran-2-one.
Quantitative Data
The following tables summarize representative quantitative data for the key transformations.
Table 1: Achmatowicz Rearrangement of Furfuryl Alcohols
| Entry | Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 1 | 1-(Furan-2-yl)ethanol | m-CPBA | CH₂Cl₂ | 78 | [4] |
| 2 | Furfuryl alcohol | Br₂, CH₃OH | CH₃OH | 85 | [4] |
| 3 | 2-(Hydroxymethyl)-5-methylfuran | NBS, H₂O | THF/H₂O | 95 | [4] |
| 4 | Phenyl(furan-2-yl)methanol | Oxone/KBr | CH₃CN/H₂O | 92 | [4] |
Table 2: Dehydration of 6-Hydroxy-2H-pyran-3(6H)-ones (Illustrative)
| Entry | Substrate | Reagents | Solvent | Yield (%) |
| 1 | 6-Hydroxy-dihydropyranone | 1. MsCl, Et₃N; 2. DBU | CH₂Cl₂ | Typically >80 |
Note: Specific yields for the dehydration of the product from this compound require empirical determination but are generally high for this type of elimination.
Reaction Mechanisms
Mechanism of the Achmatowicz Rearrangement
The Achmatowicz reaction proceeds via an oxidative cleavage of the furan ring followed by an intramolecular cyclization.[6] When using an oxidant like m-CPBA, the reaction is thought to initiate with the epoxidation of the furan ring.
Caption: Mechanism of the Achmatowicz rearrangement.
Mechanism of Dehydration
The dehydration step involves a two-step sequence: mesylation of the hydroxyl group to convert it into a good leaving group (mesylate), followed by an E2 elimination promoted by a base.[7]
Caption: Mechanism of the dehydration step.
Conclusion
The synthesis of α,β-unsaturated δ-lactones from this compound via the Achmatowicz rearrangement and subsequent dehydration is a robust and stereospecific method. This pathway provides access to valuable chiral building blocks for the synthesis of complex natural products and novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure (R)-1-(Furan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic methodologies for enantiomerically pure (R)-1-(Furan-2-yl)ethanol. This chiral building block is of significant interest in the pharmaceutical and fine chemical industries due to its versatile applications in the synthesis of bioactive molecules.
Commercial Availability and Suppliers
This compound, identified by CAS number 27948-61-4, is readily available from a variety of chemical suppliers.[1][2] Purity levels are typically offered at 95% or higher, with the compound being sold in research to bulk quantities.[3][4][5] When sourcing this chemical, it is crucial to request and review the Certificate of Analysis (CoA) for batch-specific purity and enantiomeric excess (ee) data.
Below is a summary of key suppliers and their product information:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| Benchchem | 1-(Furan-2-yl)ethanol | 4208-64-4 (racemic) | C₆H₈O₂ | Not specified | Available in research quantities for research use only.[3] |
| Fluorochem | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Available in 1g and 5g pack sizes.[4][6] |
| iChemical | (+)-(R)-1-(furan-2-yl)ethanol | 27948-61-4 | C₆H₈O₂ | Industrial Grade/95% | A trader with 4 years of experience on ECHEMI.[1] |
| CymitQuimica | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Marketed under the Fluorochem brand.[4] |
| Sigma-Aldrich | This compound | 27948-61-4 | C₆H₈O₂ | 95% | Storage temperature is noted as freezer.[5] |
| BLDpharm | This compound | 27948-61-4 | C₆H₈O₂ | Not specified | Recommended storage is in a freezer at under -20°C.[2] |
Physical and Chemical Properties:
-
Appearance: Colorless or white to yellow powder, crystals, or liquid[5]
-
Boiling Point: 64-65°C at 13 mm Hg[1]
-
Density: 1.078 g/mL at 20°C[1]
-
Storage Conditions: Freezer, under -20°C is recommended.[2][5]
Synthetic Methodologies: A Focus on Enantioselectivity
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric bioreduction of the prochiral ketone, 2-acetylfuran.[7] This biocatalytic approach is favored for its high enantioselectivity and environmentally friendly reaction conditions.[8]
This protocol details a general method for the biocatalytic reduction of 2-acetylfuran to this compound using a whole-cell biocatalyst, such as Lactobacillus paracasei.[7][8][9]
Materials:
-
2-acetylfuran
-
Glucose (or other suitable co-substrate)[10]
-
Appropriate growth medium (e.g., MRS broth)[8]
-
Phosphate buffer (pH 7.0, 100 mM)[8]
-
Ethyl acetate[8]
-
Anhydrous sodium sulfate or magnesium sulfate[8]
-
Sodium chloride[8]
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile growth medium with Lactobacillus paracasei. Incubate the culture at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours.[8]
-
Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with phosphate buffer and resuspend to a desired concentration (e.g., 50 mg/mL wet cell weight).[8]
-
Biocatalytic Reduction: In a reaction vessel, combine the resting cell suspension with a co-substrate like glucose (e.g., to a final concentration of 100 mM). Add 2-acetylfuran to the desired final concentration (e.g., 50 mM).[8]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 48 hours) while monitoring the reaction progress by TLC or GC.[8][10]
-
Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl. Extract the product from the aqueous phase multiple times with an equal volume of an organic solvent such as ethyl acetate.[8]
-
Purification and Analysis: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[7] The enantiomeric excess of the resulting this compound is determined using chiral HPLC.[7][8]
References
- 1. echemi.com [echemi.com]
- 2. 27948-61-4|this compound|BLD Pharm [bldpharm.com]
- 3. 1-(Furan-2-yl)ethanol | High-Purity Research Chemical [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 27948-61-4 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of (R)-1-(Furan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (R)-1-(Furan-2-yl)ethanol, a chiral building block with significant applications in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research. This document outlines the toxicological profile, proper handling procedures, emergency protocols, and detailed experimental methodologies incorporating essential safety measures.
Hazard Identification and Safety Precautions
This compound is a combustible liquid that can cause skin and eye irritation and may be harmful if swallowed.[1] Due to its furan moiety, it should be handled with the same caution as other furan-containing compounds, which are known for potential flammability and the ability to form explosive peroxides upon exposure to air.[2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1] |
| Appearance | Colorless to yellow liquid[3] |
| Boiling Point | 167-170 °C[2][4] |
| Density | 1.078 g/mL at 20 °C[2][4] |
| Flash Point | 110 °C (230 °F) - closed cup[2][4] |
| Storage Temperature | 2-8°C[2][4] or under -20°C in a freezer, sealed in dry conditions[5][6] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Compliant with OSHA 1910.133 or European Standard EN166.[7] | To protect against splashes and eye contact, which may cause serious irritation.[7] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile or neoprene gloves are recommended.[2] Inspect for degradation or punctures before use.[2] | To prevent skin contact, as the compound may be harmful and cause irritation.[7] |
| Body Protection | Laboratory Coat | Flame-retardant lab coat, fully buttoned.[2] | To protect skin from accidental spills. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator or Fume Hood | Required if working outside a certified chemical fume hood.[7] | To minimize inhalation exposure. All work should ideally be conducted in a fume hood.[2] |
| Footwear | Closed-toe Shoes | Must cover the entire foot and be made of a non-porous material.[2] | To protect feet from spills and falling objects. |
Handling and Storage
Proper handling and storage procedures are critical to minimize risks.
-
Handling :
-
Storage :
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols with Integrated Safety Precautions
The following are detailed methodologies for key experiments involving this compound, with safety precautions integrated into each step.
Protocol 1: Asymmetric Bioreduction of 2-Acetylfuran to this compound
This protocol utilizes a whole-cell biocatalyst for the enantioselective synthesis of this compound.[10][11][12]
Materials:
-
2-Acetylfuran
-
Lactobacillus paracasei BD101 (or other suitable microorganism)
-
Glucose (co-substrate)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Phosphate buffer (pH 7.0)
-
Standard laboratory glassware
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC or GC system
Procedure:
-
Biocatalyst Preparation (Safety: Handle microbial cultures in accordance with biosafety level 1 (BSL-1) practices):
-
Inoculate a sterile growth medium with Lactobacillus paracasei BD101.
-
Incubate at 30°C for 24-48 hours with shaking.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in the same buffer to create a resting cell suspension.[12]
-
-
Biocatalytic Reduction (Safety: Perform in a well-ventilated area or fume hood. 2-Acetylfuran is a flammable liquid):
-
Product Extraction (Safety: Ethyl acetate is highly flammable. Work in a fume hood away from ignition sources):
-
After the reaction, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate three times.[12]
-
Combine the organic layers.
-
-
Drying and Concentration (Safety: Ensure the rotary evaporator is properly grounded):
-
Analysis (Safety: Follow standard operating procedures for analytical instrumentation):
-
Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC.[12]
-
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of crude 1-(Furan-2-yl)ethanol.
Materials:
-
Crude 1-(Furan-2-yl)ethanol
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Standard chromatography column and accessories
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation (Safety: Silica gel dust can be a respiratory irritant. Handle in a fume hood and wear a dust mask):
-
Prepare a slurry of silica gel in hexane.
-
-
Column Packing (Safety: Ensure the column is securely clamped):
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading (Safety: Avoid splashing the crude product):
-
Dissolve the crude 1-(Furan-2-yl)ethanol in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
-
Elution (Safety: Hexane and ethyl acetate are flammable. Collect fractions in a well-ventilated area):
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
-
Fraction Pooling and Concentration (Safety: Ensure the rotary evaporator is properly grounded):
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain purified 1-(Furan-2-yl)ethanol.
-
Visualizations
Experimental Workflow: Asymmetric Bioreduction
Caption: Workflow for the asymmetric bioreduction of 2-acetylfuran.
Postulated Metabolic Pathway and Toxicity
While specific metabolic pathways for this compound are not well-documented, a plausible pathway can be inferred from the metabolism of ethanol and furan-containing compounds. The primary concern is the potential for bioactivation to toxic metabolites.
Caption: Postulated metabolic activation and toxicity pathway.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. wcu.edu [wcu.edu]
- 4. bu.edu [bu.edu]
- 5. Using Scientific Workflows to Evaluate Human and Environmental Impacts from Chemical Exposures | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. 27948-61-4|this compound|BLD Pharm [bldpharm.com]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantiospecific Synthesis of (R)-1-(Furan-2-yl)ethanol
Introduction
Optically active (R)-1-(furan-2-yl)ethanol is a pivotal chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] Its importance stems from the versatile furan moiety, which can be chemically transformed into other functional groups, and the chiral hydroxyl group that allows for stereospecific reactions.[2] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound from 2-acetylfuran, with a focus on biocatalytic and asymmetric transfer hydrogenation methods. These techniques are highlighted for their high enantioselectivity and operational advantages.
I. Biocatalytic Asymmetric Reduction of 2-Acetylfuran
Biocatalysis has emerged as a green and highly efficient method for the asymmetric reduction of prochiral ketones.[1] This approach utilizes whole microbial cells or isolated enzymes to catalyze the conversion of 2-acetylfuran to this compound with high enantiomeric excess (ee) under mild reaction conditions.[1] The stereochemical outcome is dependent on the specific alcohol dehydrogenases (ADHs) present in the chosen microorganism.[1] A co-substrate, such as glucose, is often required for the regeneration of the NADPH cofactor essential for the reduction.[1][2]
Data Presentation: Performance of Various Biocatalysts
The following table summarizes the performance of different whole-cell biocatalysts in the asymmetric reduction of 2-acetylfuran to this compound.
| Biocatalyst | Substrate Concentration | Co-substrate | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |
| Lactobacillus paracasei BD101 | 50 mM | Glucose | 30 | 48 | 97 | >99 | R |
| Baker's Yeast | - | - | 28 | 48 | >98 | - | - |
| Daucus carota (Carrot) | 1 g/L | - | Room Temp. | 72 | Moderate | up to 100 | S (typically) |
Note: The stereochemical outcome with Daucus carota typically follows Prelog's rule, yielding the (S)-enantiomer. However, exceptions can occur depending on the substrate.[3]
Experimental Protocol: Biocatalytic Reduction using Lactobacillus paracasei
This protocol details the procedure for the enantioselective reduction of 2-acetylfuran using Lactobacillus paracasei.
1. Materials and Reagents:
-
Lactobacillus paracasei culture
-
MRS broth medium
-
2-Acetylfuran
-
Glucose
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Phosphate buffer (pH 7.0)
2. Equipment:
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3. Procedure: a. Cell Culture and Harvest: i. Inoculate Lactobacillus paracasei into MRS broth medium and incubate at 30°C for 24 hours. ii. Harvest the cells by centrifugation at 5000 rpm for 10 minutes. iii. Wash the cell pellet twice with phosphate buffer (pH 7.0) and resuspend in the same buffer.
Analytical Method (Chiral HPLC):
-
Column: Chiralcel® OD-H or equivalent.[1]
-
Mobile Phase: n-hexane/2-propanol (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Temperature: 25°C.[1]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic synthesis of this compound.
II. Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful chemical method for the enantioselective reduction of ketones. The Noyori-Ikariya transfer hydrogenation is a notable example, providing high enantioselectivity for the synthesis of chiral alcohols.[4][5] This method typically employs a ruthenium catalyst with a chiral ligand and a hydrogen donor, such as isopropanol or formic acid.
Data Presentation: Performance of Asymmetric Transfer Hydrogenation
| Catalyst System | Substrate | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| Noyori-Ikariya Catalyst | 2-Acetylfuran | - | - | - | High | 99:1 |
Experimental Protocol: Noyori-Ikariya Asymmetric Transfer Hydrogenation
This protocol provides a general procedure for the asymmetric transfer hydrogenation of 2-acetylfuran.
1. Materials and Reagents:
-
2-Acetylfuran
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
3. Procedure: a. Catalyst Preparation (in situ): i. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent. ii. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
Logical Relationship: Asymmetric Transfer Hydrogenation Mechanism
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The enantioselective synthesis of this compound from 2-acetylfuran can be effectively achieved through both biocatalytic and chemical methods. Biocatalysis, particularly with microorganisms like Lactobacillus paracasei, offers an environmentally friendly route with excellent enantioselectivity under mild conditions.[6] Asymmetric transfer hydrogenation, such as the Noyori-Ikariya reaction, provides a robust chemical alternative with high yields and enantiomeric ratios. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.
References
Application Notes and Protocols for Biocatalytic Asymmetric Reduction of 2-Acetylfuran Using Whole-Cell Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Optically active 1-(furan-2-yl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Traditional chemical methods for its enantioselective synthesis often involve harsh reaction conditions, costly chiral catalysts, and can generate significant chemical waste.[1] Biocatalysis has emerged as a green and highly efficient alternative, employing whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of 2-acetylfuran to the desired chiral alcohol with high enantioselectivity under mild conditions.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(furan-2-yl)ethanol using whole-cell biocatalysts.
The primary biocatalytic pathway for producing enantiomerically pure 1-(furan-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-acetylfuran. This transformation is typically mediated by alcohol dehydrogenases (ADHs) present in various microorganisms.[1] The stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer, is dependent on the specific enzymes present in the chosen biocatalyst.[1] For the reaction to proceed, a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, is required and is regenerated by the microorganism's metabolism, often through the oxidation of a co-substrate like glucose or glycerol.[1][2]
Data Presentation: Performance of Various Whole-Cell Biocatalysts
The following table summarizes the performance of different whole-cell biocatalysts in the asymmetric reduction of 2-acetylfuran and other structurally similar ketones. This data allows for a comparative assessment of various microbial strains for this specific biotransformation.
| Biocatalyst Strain | Substrate | Co-substrate/Medium | Reaction Time (h) | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | 2-Acetylfuran | Glucose (YPD medium) | 24-48 | 30 | Not specified | Moderate to High | >90 | Not specified | [2] |
| Candida parapsilosis | Aromatic/Furan Ketones | Not specified | Not specified | Not specified | Not specified | 83-99 | >99 | Not specified | [2] |
| Pichia carsonii | Various Ketones | Not specified | Not specified | Not specified | Not specified | Moderate to High | High | Not specified | [2] |
| Lodderomyces elongisporus | Various Ketones | Not specified | Not specified | Not specified | Not specified | Moderate to High | High | Not specified | [2] |
| Lactobacillus paracasei BD101 | 2-Acetylfuran | Glucose | 48 | 30 | 7.0 | Not specified | Not specified | Not specified | [1] |
| Recombinant E. coli | Biobased Furans | Glucose | 6 | 30 | 8.0 | Not specified | Not specified | Not specified | [3] |
| Bacillus cereus TQ-2 | Prochiral Ketones | Glycerol | Not specified | 30 | 5.0-9.0 | Good to Excellent | >99 | (R) | [4] |
| Acetobacter pasteurianus GIM1.158 | 2-Octanone | Isopropanol | 1.17 | 35 | 5.0 | 89.5 | >99.9 | (R) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the whole-cell biocatalytic reduction of 2-acetylfuran.
Protocol 1: Cultivation of Saccharomyces cerevisiae (Baker's Yeast)
1. Media Preparation:
-
Prepare YPD medium consisting of 1% (w/v) yeast extract, 2% (w/v) peptone, and 2% (w/v) glucose.[2]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculation and Growth:
-
Inoculate the sterile YPD medium with a single colony of Saccharomyces cerevisiae.[2]
-
Incubate the culture at 30°C in a shaking incubator (150-200 rpm) for 24-48 hours, or until the culture reaches the late exponential phase of growth.[2]
3. Cell Harvesting:
-
Harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes.[2]
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again.
-
The resulting cell paste is ready for use as a whole-cell biocatalyst.
Protocol 2: Whole-Cell Biocatalytic Reduction of 2-Acetylfuran using Resting Cells of Lactobacillus paracasei BD101
1. Microorganism Cultivation:
-
Inoculate 100 mL of sterile MRS broth with a loopful of L. paracasei BD101 from a fresh agar plate.[1]
-
Incubate at 30°C for 24-48 hours with shaking at 150 rpm.[1]
2. Preparation of Resting Cells:
-
Harvest the cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.[1]
-
Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).[1]
-
Resuspend the cell pellet in the same buffer to a final concentration of 50 mg/mL (wet cell weight) to create the resting cell suspension.[1]
3. Biocatalytic Reduction:
-
In a 50 mL screw-capped flask, combine 10 mL of the resting cell suspension with glucose to a final concentration of 100 mM.[1]
-
Add 2-acetylfuran to a final concentration of 50 mM.[1]
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.[1]
4. Product Extraction and Analysis:
-
After the reaction, saturate the aqueous phase with NaCl.[1]
-
Extract the product three times with an equal volume of ethyl acetate.[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the whole-cell biocatalytic reduction of 2-acetylfuran.
Biocatalytic Reaction Pathway
Caption: Biocatalytic asymmetric reduction of 2-acetylfuran within a whole-cell system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]
- 5. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-(Furan-2-yl)ethanol via Grignard Reaction of Furfural with Methylmagnesium Bromide
Introduction
1-(Furan-2-yl)ethanol is a valuable chemical intermediate in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[1] Its synthesis from furfural, a readily available platform chemical derived from biomass, represents a sustainable alternative to petroleum-based synthetic routes.[1] The Grignard reaction offers a direct and efficient one-step method for this transformation.[1] This involves the nucleophilic addition of a methyl group from a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of furfural. A subsequent aqueous workup yields the secondary alcohol, 1-(furan-2-yl)ethanol.[1] These notes provide a detailed protocol for this synthesis, intended for researchers in organic synthesis and drug development.
Reaction Scheme
The overall reaction is as follows:
-
Grignard Reagent Formation: CH₃Br + Mg → CH₃MgBr
-
Nucleophilic Addition: Furfural + CH₃MgBr → Furan-2-yl-CH(OMgBr)CH₃
-
Aqueous Workup: Furan-2-yl-CH(OMgBr)CH₃ + H₂O → 1-(Furan-2-yl)ethanol + Mg(OH)Br
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of 1-(furan-2-yl)ethanol via the Grignard reaction of furfural.
| Parameter | Value / Condition | Notes |
| Starting Materials | Furfural, Magnesium turnings, Methyl bromide | Furfural should be freshly distilled if purity is a concern. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous conditions are critical as Grignard reagents are highly moisture-sensitive.[1] 2-Methyltetrahydrofuran (MTHF) can be a greener alternative to THF.[2] |
| Grignard Formation | ||
| - Initiation | Small iodine crystal, gentle heating | Initiation is indicated by the disappearance of the iodine color and bubbling.[1] |
| - Temperature | Gentle reflux | Maintained by the rate of dropwise addition of methyl bromide solution.[1] |
| - Duration | Reflux for an additional 30 minutes after addition is complete. | Ensures complete reaction of the magnesium.[1] |
| Reaction with Furfural | ||
| - Temperature | 0 °C to <10 °C | The furfural solution is added dropwise to the Grignard reagent cooled in an ice bath.[1] |
| - Duration | Stir for 1-2 hours at room temperature after addition. | Allows the reaction to proceed to completion.[1] |
| Work-up | ||
| - Quenching Agent | Saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3] | Added slowly at 0 °C to protonate the alkoxide and quench excess Grignard reagent.[1] |
| Purification | Vacuum distillation | To obtain the pure 1-(furan-2-yl)ethanol.[1] |
| Typical Yield | 81-98% | High yields are achievable under optimal conditions.[1][3] |
Experimental Protocols
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Methyl bromide
-
Furfural
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Protocol 1: Preparation of Methylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride or Drierite drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine and a few milliliters of anhydrous diethyl ether.[1]
-
Initiation: Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be necessary to start the reaction.[1]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the methylmagnesium bromide reagent.[1]
Protocol 2: Grignard Reaction with Furfural
-
Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Furfural Addition: Dissolve furfural in anhydrous diethyl ether and add this solution to the dropping funnel. Add the furfural solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C throughout the addition.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[1]
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will protonate the alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.[1]
-
Washing and Drying: Combine all the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure 1-(furan-2-yl)ethanol.[1]
Visualized Workflow
Caption: Workflow for the synthesis of 1-(Furan-2-yl)ethanol.
Safety Precautions
-
Grignard reagents are highly reactive with water and can be pyrophoric. All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous ethers like diethyl ether and THF are highly flammable and can form explosive peroxides. Handle with care and use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
References
Application Notes & Protocols for the Achmatowicz Rearrangement of (R)-1-(Furan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Achmatowicz rearrangement is a powerful oxidative ring expansion that transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[1][2] This reaction, first reported by Osman Achmatowicz Jr. in 1971, serves as a cornerstone in synthetic organic chemistry for the de novo synthesis of monosaccharides and other complex bioactive molecules.[1][3][4] The furan ring acts as a latent 1,4-dicarbonyl synthon, and its rearrangement provides efficient access to highly functionalized six-membered oxygen heterocycles.[4][5][6]
The use of an enantiomerically pure starting material, such as (R)-1-(Furan-2-yl)ethanol, allows for the synthesis of chiral dihydropyranone building blocks with high stereochemical fidelity.[7][8] These intermediates are invaluable in the total synthesis of natural products and for developing novel pharmaceutical agents, as the tetrahydropyran motif is a common feature in many biologically active compounds.[2][5]
This document provides a detailed protocol for the Achmatowicz rearrangement of this compound using N-Bromosuccinimide (NBS), a commonly employed and effective reagent for this transformation.[2]
Reaction Scheme
Experimental Protocols
This section details the laboratory procedure for the oxidative rearrangement of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% enantiomeric excess | Standard commercial | |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Standard commercial | Should be recrystallized if yellow. |
| Acetone | ACS Grade | Standard commercial | |
| Deionized Water | Type II or equivalent | --- | |
| Ethyl Acetate | ACS Grade | Standard commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For work-up. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous solution | Prepared in-house | For work-up. |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard commercial | For column chromatography. |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and deionized water (e.g., 100 mL for a 10 mmol scale).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) to the cooled solution in small portions over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material should be consumed.
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (~20 mL) to consume any remaining bromine species.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 4:1 to 1:1) to afford the pure 6-hydroxy-2H-pyran-3(6H)-one as a mixture of anomers.
Data Presentation
The choice of oxidant can significantly impact the yield of the Achmatowicz rearrangement. Below is a summary of typical yields obtained with common oxidizing agents for furfuryl alcohols.
| Oxidizing Agent | Typical Solvent System | Temperature | Typical Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | THF/H₂O or Acetone/H₂O | 0 °C to rt | 75 - 90% | [2] |
| m-CPBA | Dichloromethane (DCM) | 0 °C | 70 - 85% | [1][2] |
| Bromine (Br₂) | Methanol (MeOH) | -40 °C to 0 °C | 65 - 80% | [1][3] |
| VO(acac)₂ / t-BuOOH | Benzene | rt | 70 - 88% | [2] |
| Photocatalysis (Ru(bpy)₃Cl₂) | ACN/DMSO/H₂O | rt | 51 - 85% | [9][10] |
Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of the dihydropyranone product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
- 10. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Separation of (R)- and (S)-1-(Furan-2-yl)ethanol
Introduction
1-(Furan-2-yl)ethanol is a chiral alcohol and a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The enantiomers, (R)-1-(Furan-2-yl)ethanol and (S)-1-(Furan-2-yl)ethanol, can exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify these enantiomers is crucial for quality control and regulatory purposes. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method developed for the successful separation of (R)- and (S)-1-(Furan-2-yl)ethanol.
Method Development and Optimization
The development of a successful chiral HPLC method relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based and cyclodextrin-based CSPs are widely recognized for their broad enantioselectivity for a variety of chiral compounds.[1][2]
For the separation of (R)- and (S)-1-(Furan-2-yl)ethanol, a polysaccharide-based CSP, specifically a cellulose-based column, was found to be highly effective. The primary interaction mechanisms responsible for chiral recognition on polysaccharide-based CSPs include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which arise from the complex three-dimensional structure of the chiral selector.[3][4]
The selection of the mobile phase is critical for achieving optimal resolution and peak shape. A normal-phase elution mode, employing a mixture of a non-polar alkane and a polar alcohol, provides a suitable environment for the enantioseparation of 1-(Furan-2-yl)ethanol on a polysaccharide-based CSP. The alcohol component of the mobile phase acts as a competitor for the interaction sites on the CSP, and its concentration is a key parameter for optimizing the retention and selectivity of the enantiomers.
Quantitative Data Summary
The following table summarizes the optimized chromatographic conditions and the resulting performance parameters for the separation of (R)- and (S)-1-(Furan-2-yl)ethanol.
| Parameter | Value |
| Chromatographic Column | Chiralcel® OD-H (or equivalent) |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | Approximately 8.5 min |
| Retention Time (S-enantiomer) | Approximately 9.8 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.5 |
Experimental Protocols
This section provides a detailed step-by-step protocol for the preparation of solutions and the execution of the chiral HPLC analysis.
Materials and Reagents
-
This compound (analytical standard)
-
(S)-1-(Furan-2-yl)ethanol (analytical standard)
-
Racemic 1-(Furan-2-yl)ethanol
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
Deionized water (for cleaning)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
Preparation of Mobile Phase
-
Accurately measure 900 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 100 mL of 2-Propanol to the same graduated cylinder.
-
Transfer the mixture to a suitable solvent reservoir.
-
Degas the mobile phase for at least 15 minutes using sonication or helium sparging to prevent bubble formation in the HPLC system.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Repeat the above step for (S)-1-(Furan-2-yl)ethanol and racemic 1-(Furan-2-yl)ethanol in separate volumetric flasks.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This solution will contain both enantiomers and the racemate for system suitability testing.
-
HPLC Analysis Protocol
-
System Equilibration:
-
Set the HPLC system parameters as specified in the quantitative data table.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the working standard solution containing the racemate.
-
Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).
-
-
System Suitability:
-
Verify that the resolution between the two enantiomer peaks is greater than 1.5.
-
Check that the tailing factor for each peak is less than 1.5.
-
-
Sample Analysis:
-
Once system suitability is confirmed, inject the sample solutions.
-
Integrate the peak areas of the (R)- and (S)-enantiomers for quantification.
-
Diagrams
Caption: Workflow for Chiral HPLC Method Development and Analysis.
References
Application Note: GC-MS Analysis Protocol for Reaction Monitoring of (R)-1-(Furan-2-yl)ethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the monitoring of the enantioselective synthesis of (R)-1-(Furan-2-yl)ethanol from 2-acetylfuran using gas chromatography-mass spectrometry (GC-MS). The described method enables the simultaneous quantification of the starting material and the product, as well as the determination of the enantiomeric excess of the chiral alcohol product. This protocol is designed for researchers in organic synthesis, catalysis, and drug development who require accurate and reliable monitoring of this important chemical transformation.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantioselective synthesis, often achieved through the asymmetric reduction of 2-acetylfuran, requires careful monitoring to optimize reaction conditions and determine product purity and enantioselectivity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. This protocol details a robust GC-MS method for the in-process monitoring of this reaction, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Reaction Quenching and Sample Preparation
Objective: To effectively stop the reaction and prepare a sample suitable for GC-MS analysis.
Materials:
-
Reaction mixture aliquot (e.g., 100 µL)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal Standard (IS) solution (e.g., 1 mg/mL of 4-chlorotoluene in ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Withdraw a 100 µL aliquot of the reaction mixture at a specific time point.
-
Immediately quench the reaction by adding the aliquot to 1 mL of a cold (0-4 °C) saturated aqueous sodium bicarbonate solution in a microcentrifuge tube.
-
Add 500 µL of the internal standard solution (1 mg/mL of 4-chlorotoluene in ethyl acetate) to the quenched mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the organic components.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
After 5 minutes, transfer the dried organic extract to a GC vial with an insert for analysis.
Chiral GC-MS Analysis
Objective: To separate and quantify the reactant (2-acetylfuran), the product enantiomers ((R)- and (S)-1-(Furan-2-yl)ethanol), and the internal standard.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Chiral capillary column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp 1 | 5 °C/min to 140 °C |
| Ramp 2 | 20 °C/min to 220 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Acetylfuran | 8.5 | 110 | 95 | 39 |
| 4-Chlorotoluene (IS) | 9.2 | 126 | 91 | 65 |
| (S)-1-(Furan-2-yl)ethanol | 11.8 | 112 | 97 | 81 |
| This compound | 12.1 | 112 | 97 | 81 |
Data Presentation
Calibration and Quantification
Calibration curves should be prepared for both 2-acetylfuran and racemic 1-(Furan-2-yl)ethanol using the internal standard method. The concentration of the internal standard should be kept constant.
Table 1: Representative Calibration Data
| Analyte | Concentration Range (µg/mL) | R² |
| 2-Acetylfuran | 1 - 200 | > 0.998 |
| 1-(Furan-2-yl)ethanol | 1 - 200 | > 0.998 |
Reaction Monitoring Data
The progress of the reaction can be monitored by analyzing aliquots taken at different time points. The conversion of the starting material and the enantiomeric excess (e.e.) of the product can be calculated as follows:
-
Conversion (%) = [Area(Product) / (Area(Reactant) + Area(Product))] x 100
-
Enantiomeric Excess (e.e., %) = [ (Area(R-enantiomer) - Area(S-enantiomer)) / (Area(R-enantiomer) + Area(S-enantiomer)) ] x 100
Table 2: Example Reaction Monitoring Data
| Time (hours) | 2-Acetylfuran (Area Ratio to IS) | This compound (Area Ratio to IS) | (S)-1-(Furan-2-yl)ethanol (Area Ratio to IS) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 0 | 10.5 | 0.0 | 0.0 | 0.0 | N/A |
| 2 | 7.2 | 2.8 | 0.2 | 28.6 | 86.7 |
| 4 | 4.1 | 5.5 | 0.3 | 58.4 | 89.7 |
| 8 | 1.5 | 8.2 | 0.4 | 85.7 | 90.7 |
| 24 | < 0.1 | 9.8 | 0.4 | > 99.0 | 92.1 |
Visualization
Application of (R)-1-(Furan-2-yl)ethanol in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(Furan-2-yl)ethanol has emerged as a versatile and highly valuable chiral building block in the stereoselective synthesis of a diverse array of complex natural products. Its inherent chirality and the latent functionality of the furan ring, which can be viewed as a masked 1,4-dicarbonyl system, provide a powerful platform for the construction of key structural motifs found in biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the total synthesis of piperidine alkaloids and α,β-unsaturated δ-lactones, highlighting its strategic importance in modern organic synthesis and drug discovery.
Key Applications
The strategic importance of this compound stems from two key reactive sites: the chiral secondary alcohol and the furan nucleus. The hydroxyl group allows for stereocontrolled transformations, including nucleophilic substitution, often with inversion of configuration (e.g., Mitsunobu reaction), to introduce nitrogen or other functionalities. The furan ring can undergo a variety of transformations, most notably the Achmatowicz rearrangement, which provides access to valuable 6-hydroxy-2H-pyran-3(6H)-one intermediates, precursors to δ-lactones and other heterocyclic systems.
This unique combination of functionalities makes this compound a preferred starting material for the enantioselective synthesis of:
-
Piperidine Alkaloids: A large and important class of natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. The chirality of this compound is directly translated to the stereogenic centers of the target alkaloids.
-
α,β-Unsaturated δ-Lactones: These motifs are present in numerous natural products with antifungal, antibiotic, and cytotoxic properties. The furan moiety serves as a convenient precursor to the lactone ring system through oxidative rearrangement.
Synthesis of Piperidine Alkaloids: The Case of (-)-Cassine
The piperidine alkaloid (-)-cassine, isolated from the leaves and seeds of Cassia excelsa, is a notable example of a natural product synthesized from this compound. The synthetic strategy hinges on the stereospecific introduction of a nitrogen atom via a Mitsunobu reaction, followed by a series of transformations to construct the piperidine ring and append the side chain.
Synthetic Pathway Overview
Caption: Synthetic workflow for (-)-Cassine.
Quantitative Data for Key Transformations
| Step No. | Transformation | Reagents and Conditions | Starting Material | Product | Yield (%) | e.e. (%) | Ref. |
| 1 | Mitsunobu Reaction | Phthalimide, PPh₃, DEAD, THF, 0 °C to rt | This compound | N-(1-(Furan-2-yl)ethyl)phthalimide | 85 | >99 | [1] |
| 2 | Deprotection | NH₂NH₂·H₂O, EtOH, reflux | N-(1-(Furan-2-yl)ethyl)phthalimide | (S)-1-(Furan-2-yl)ethanamine | 92 | >99 | [1] |
| 3 | Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, rt | (S)-1-(Furan-2-yl)ethanamine | tert-Butyl ((S)-1-(furan-2-yl)ethyl)carbamate | 98 | >99 | [1] |
| 4 | Achmatowicz Rearrangement | m-CPBA, CH₂Cl₂, 0 °C | tert-Butyl ((S)-1-(furan-2-yl)ethyl)carbamate | (2S,6R)-tert-Butyl (6-hydroxy-2H-pyran-3(6H)-on-2-yl)carbamate | 87 | >99 | [1] |
Experimental Protocols
Protocol 1: Mitsunobu Reaction for the Synthesis of N-(1-(Furan-2-yl)ethyl)phthalimide
-
To a solution of this compound (1.0 eq, >99% ee) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triphenylphosphine (PPh₃, 1.5 eq) and phthalimide (1.5 eq).
-
To the stirred suspension, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product as a white solid.
Protocol 2: Achmatowicz Rearrangement
-
Dissolve the N-Boc protected furfurylamine derivative (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the dihydropyranone.
Synthesis of α,β-Unsaturated δ-Lactones: The Case of (+)-Aspicilin
(+)-Aspicilin, a macrolide isolated from lichens, possesses a core structure featuring an α,β-unsaturated δ-lactone. The synthesis of this natural product showcases the utility of this compound in constructing such systems. The key step is the Achmatowicz rearrangement of a suitably substituted furylcarbinol to generate the pyranone core, which is then elaborated to the final macrolide.
Synthetic Pathway Overview
Caption: Synthetic workflow for (+)-Aspicilin.
Quantitative Data for Key Transformations
| Step No. | Transformation | Reagents and Conditions | Starting Material | Product | Yield (%) | d.r. | Ref. |
| 1 | Achmatowicz Rearrangement | NBS, H₂O/acetone, 0 °C | (R)-1-(Furan-2-yl)undecan-1-ol | 6-((R)-1-Hydroxyundecyl)-2H-pyran-3(6H)-one | 85 | - | [2] |
| 2 | Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | 6-((R)-1-Hydroxyundecyl)-2H-pyran-3(6H)-one | Dihydropyran-3,6-diol derivative | 92 | 9:1 | [2] |
| 3 | Macrolactonization (Yamaguchi) | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | Seco-acid | (+)-Aspicilin | 78 | - | [2] |
Experimental Protocols
Protocol 3: Achmatowicz Rearrangement for the Synthesis of the Pyranone Core of (+)-Aspicilin
-
To a solution of the furylcarbinol (1.0 eq) in a mixture of acetone and water (4:1) at 0 °C, add N-bromosuccinimide (NBS, 1.2 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to give the desired pyranone.
Protocol 4: Diastereoselective Reduction of the Pyranone
-
Dissolve the pyranone intermediate (1.0 eq) in methanol (MeOH) and cool the solution to -78 °C.
-
Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) and stir for 15 minutes.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with acetic acid and allow it to warm to room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
This compound is a powerful and versatile chiral starting material for the enantioselective total synthesis of a variety of natural products. The protocols outlined herein for the synthesis of the piperidine alkaloid (-)-cassine and the α,β-unsaturated δ-lactone core of (+)-aspicilin demonstrate the strategic application of key transformations such as the Mitsunobu reaction and the Achmatowicz rearrangement. These methodologies provide a reliable and efficient entry into complex molecular architectures, underscoring the importance of this chiral building block in contemporary organic synthesis and its potential for the development of novel therapeutic agents. The detailed experimental procedures and quantitative data provided serve as a practical guide for researchers in the field.
References
Application Notes and Protocols: Derivatization of (R)-1-(Furan-2-yl)ethanol for Enhanced Biological Activity
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] (R)-1-(Furan-2-yl)ethanol is a key chiral building block, and its derivatization presents a promising strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][7] The hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse library of ester and ether derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of ester and ether derivatives of this compound and for the evaluation of their enhanced biological activities, specifically focusing on antimicrobial and anticancer applications.
Application Note 1: Ester Derivatives for Enhanced Antimicrobial Activity
Modification of this compound via esterification can significantly modulate its antimicrobial properties. The introduction of different acyl groups can alter the lipophilicity, steric profile, and electronic properties of the parent molecule, leading to improved interaction with microbial targets.
Protocol 1.1: Synthesis of Ester Derivatives via Steglich Esterification
This protocol describes a general procedure for the synthesis of ester derivatives of this compound using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture through celite to remove the DCU precipitate and wash the filter cake with DCM.
-
Combine the filtrate and washings in a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative by silica gel column chromatography.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of (R)-1-(Furan-2-yl)ethanol for Preclinical Studies
Introduction
(R)-1-(Furan-2-yl)ethanol is a crucial chiral building block in the asymmetric synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its structural importance is highlighted by its role as a key precursor in the enantioselective synthesis of bioactive piperidine alkaloids like (-)-Cassine and (-)-Spectaline, which exhibit various biological activities.[2][3] For preclinical studies, access to gram-scale quantities of this alcohol with high enantiomeric purity is essential. While traditional chemical synthesis methods exist, they often yield racemic mixtures or require expensive and hazardous reagents.
Biocatalysis, specifically the asymmetric reduction of the prochiral ketone 2-acetylfuran, has emerged as a highly efficient, scalable, and environmentally friendly "green" chemistry approach.[4][5] This method utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases, to produce the desired (R)-enantiomer with exceptional selectivity and under mild reaction conditions.[4] This document provides detailed protocols for the synthesis of the precursor 2-acetylfuran and its subsequent large-scale asymmetric bioreduction to enantiopure this compound.
Data Presentation: Performance of Biocatalysts
The selection of an appropriate biocatalyst is critical for achieving high yield and enantioselectivity. Whole-cell biocatalysts, such as those from the Lactobacillus genus, have demonstrated remarkable efficacy in the gram-scale synthesis of this compound.
| Biocatalyst | Substrate | Scale | Reaction Time | Yield (Isolated) | Enantiomeric Excess (e.e.) |
| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)ethanone (2-Acetylfuran) | 9.9 g | 48 hours | 97% (9.78 g) | >99% |
Table 1: Performance of Lactobacillus paracasei BD101 in the scale-up asymmetric bioreduction of 2-acetylfuran. Data sourced from a study demonstrating the first high gram-scale fabrication of enantiopure this compound using this biocatalyst.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylfuran (Precursor)
This protocol describes the synthesis of 2-acetylfuran, the starting material for the asymmetric reduction, via a Friedel-Crafts acylation of furan with acetic anhydride.[5][6]
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add acetic anhydride and anhydrous zinc chloride. If using a solvent, add dichloromethane.
-
Reagent Addition: Cool the mixture in an ice bath to 0-5°C.[5] Slowly add furan dropwise from the dropping funnel while vigorously stirring. Maintain the internal temperature below 10°C to minimize polymerization side reactions.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For improved yield, the reaction can be heated to 70°C for 5 hours.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer. If no solvent was used, extract the aqueous layer three times with dichloromethane or chloroform.
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude 2-acetylfuran by vacuum distillation to obtain the pure product.[5]
Protocol 2: Scale-Up Asymmetric Bioreduction to this compound
This protocol is based on the highly effective whole-cell bioreduction using Lactobacillus paracasei BD101, which is suitable for producing gram-scale quantities of the target compound.[3]
Materials:
-
2-Acetylfuran (from Protocol 1)
-
Lactobacillus paracasei BD101 culture
-
Appropriate growth medium (e.g., MRS broth)
-
Glucose (as co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Biocatalyst Preparation: Prepare a culture of Lactobacillus paracasei BD101 in a suitable growth medium in a reaction vessel (e.g., a fermenter or large Erlenmeyer flask).
-
Reaction Initiation: To the culture, add 2-acetylfuran (e.g., 9.9 g) and glucose as a co-substrate.[3] Glucose is essential for the regeneration of the NADPH cofactor required by the alcohol dehydrogenases.[4]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm) for approximately 48 hours.[3][4] Monitor the reaction progress by TLC or chiral HPLC/GC.
-
Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product.[2][4] Extract the product with an equal volume of ethyl acetate, repeating the extraction at least three times to ensure complete recovery.[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[4]
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography or vacuum distillation.[1]
Protocol 3: Analytical Method for Enantiomeric Excess (e.e.) Determination
To confirm the stereochemical purity of the final product, analysis by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required.
Instrumentation and Conditions:
-
Analytical Technique: Chiral HPLC
-
Column: A polysaccharide-based chiral column such as Chiralcel® OD-H is commonly used.[4]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may require optimization.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Temperature: 25°C (ambient).[4]
Procedure:
-
Prepare a dilute solution of the final product in the mobile phase.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
The following diagrams illustrate the overall synthesis workflow and the key parameters governing the biocatalytic reduction step.
References
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (R)-1-(Furan-2-yl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (R)-1-(Furan-2-yl)ethanol, with a focus on improving enantiomeric excess (ee).
Troubleshooting Guide
Low enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes.
General Troubleshooting Workflow for Low Enantiomeric Excess
If you are experiencing low enantiomeric excess in your synthesis, follow this workflow to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of 2-acetylfuran is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess can stem from several factors. A systematic troubleshooting approach is crucial.[1]
-
Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent can form a racemic product, lowering the overall ee.[1]
-
Solution: Lowering the reaction temperature can often suppress the non-catalytic pathway more than the desired catalytic reaction.[1] Additionally, optimizing the rate of addition of the reducing agent can help maintain its low concentration, favoring the catalytic cycle.
-
-
Catalyst Deactivation or Impurity: The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and solvents are pure and dry. If the catalyst is air- or moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and substrate-to-catalyst ratio can significantly impact enantioselectivity.
-
Solution: Perform a screening of different solvents and temperatures. The optimal conditions can vary greatly depending on the specific catalyst system used.
-
-
Incorrect Enantiomer of Catalyst/Ligand: Ensure you are using the correct enantiomer of the catalyst or chiral ligand to produce the desired (R)-alcohol. For example, in many asymmetric transfer hydrogenations, an (R,R)-configured ligand will produce the (R)-alcohol, but this is not always the case.
Q2: What is the most effective method to synthesize this compound with high enantiomeric excess?
A2: Biocatalytic asymmetric reduction of 2-acetylfuran is one of the most effective methods, often providing excellent yields and enantiomeric excess (>99% ee).[2] Whole-cell biocatalysts, such as Lactobacillus paracasei, are highly selective and operate under mild, environmentally friendly conditions.[2][3] Chemical methods involving asymmetric transfer hydrogenation with chiral ruthenium catalysts also show high enantioselectivity.[2][4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of 1-(Furan-2-yl)ethanol from 2-acetylfuran.[2]
| Catalyst System | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Temperature (°C) | Pressure (atm) | Time (h) |
| Biocatalytic | Lactobacillus paracasei BD101 | 97 | >99 (R) | 30 | Ambient | 48 |
| Biocatalytic | Baker's Yeast | - | >98 | 28 | Ambient | 48 |
| Homogeneous | Iridium-Pyridine-Phosphinite | High Conv. | 65-82 | 60 | 50 | 24 |
| Homogeneous | Ruthenacycle Complex | - | 86-87 | - | - | - |
Data compiled from publicly available research. Conditions and results may vary.[2]
Q3: I am using a biocatalyst (Lactobacillus paracasei) but my yield and ee are lower than expected. How can I optimize the bioreduction?
A3: While biocatalysis is robust, several parameters can be optimized for better performance.
-
Co-substrate Concentration: The regeneration of the cofactor (NADPH) is essential for the reduction to proceed.[5] This is often achieved by the microorganism's metabolism of a co-substrate like glucose. Ensure the glucose concentration is sufficient.
-
Cell Viability and Activity: The health of the microbial cells is paramount.
-
Solution: Use a fresh batch of lyophilized cells or a freshly grown culture. Ensure the pre-incubation step is performed correctly to activate the cells before adding the substrate.[3]
-
-
Substrate Concentration: High concentrations of the substrate (2-acetylfuran) can be toxic to the microorganisms, inhibiting their activity.
-
Solution: Add the substrate gradually over time to maintain a low but steady concentration in the reaction medium.
-
-
pH and Temperature: Like all enzymatic reactions, the bioreduction is sensitive to pH and temperature.
Q4: My synthesis resulted in a product with moderate ee (e.g., 85-90%). Are there methods to improve the enantiomeric excess of the final product?
A4: Yes, it is possible to enhance the enantiomeric excess of a chiral mixture after the reaction is complete. This process is often referred to as enantiopurification or resolution.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a very effective method for separating enantiomers and isolating the desired (R)-enantiomer with high purity.[][7] This is a widely used technique in the pharmaceutical industry.
-
Enantioselective Crystallization: In some cases, it is possible to selectively crystallize one enantiomer from a non-racemic mixture, leaving the other enantiomer enriched in the solution.[8] This method requires careful development, including solvent screening and temperature control.[8]
-
Kinetic Resolution: This involves reacting the enantiomeric mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For alcohols, this is often done via lipase-catalyzed acylation. For example, Candida antarctica lipase B can be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted this compound.[5]
Experimental Protocols
Protocol 1: Asymmetric Bioreduction using Lactobacillus paracasei BD101[4]
This protocol details the gram-scale synthesis of enantiopure this compound using a whole-cell biocatalyst.[3]
Materials:
-
2-Acetylfuran
-
Lactobacillus paracasei BD101 (lyophilized cells)
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Biocatalyst Preparation: In an Erlenmeyer flask, suspend the lyophilized Lactobacillus paracasei BD101 cells in deionized water containing glucose (as a co-substrate). The optimal cell and glucose concentrations should be determined based on the specific activity of the cell batch.
-
Cell Activation: Place the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for a pre-incubation period of 1-2 hours to activate the cells.[3]
-
Substrate Addition: Add 2-acetylfuran to the cell suspension. To avoid cell toxicity, the substrate can be added portion-wise.
-
Reaction: Continue to incubate the mixture at 30°C with shaking. Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC. The reaction is typically complete within 48 hours.[2]
-
Work-up: Once the starting material is consumed, saturate the aqueous mixture with NaCl.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain enantiomerically pure this compound.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)[6]
This protocol provides a general methodology for the ATH of 2-acetylfuran using a chiral Ruthenium catalyst.
Materials:
-
2-Acetylfuran
-
Chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-RuCl(p-cymene))
-
Hydrogen source: Formic acid/triethylamine (5:2 azeotrope) or isopropanol
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the chiral Ru(II) catalyst.
-
Reagent Addition: Dissolve the catalyst in the anhydrous solvent. Add the 2-acetylfuran, followed by the hydrogen source (e.g., formic acid/triethylamine azeotrope).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-40°C). Monitor the conversion of the ketone by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water or a saturated bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Grignard Reaction for 1-(Furan-2-yl)ethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(furan-2-yl)ethanol via the Grignard reaction of furfural with a methylmagnesium halide. Our goal is to help you optimize reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Grignard synthesis of 1-(furan-2-yl)ethanol from furfural?
A1: The direct Grignard reaction of furfural with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr), is a well-established, one-step method.[1] Under optimized conditions, this reaction can achieve high yields, typically in the range of 81-98%.[1]
Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
A2: Both anhydrous diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for this Grignard reaction.[1] THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether) and its oxygen lone pairs are more available for stabilizing the Grignard reagent, which can sometimes lead to faster reaction rates and better solubilization of reactants.[2] However, diethyl ether is often sufficient and may be preferred due to its lower boiling point, which simplifies removal during work-up. The choice may also depend on the specific scale and equipment available.
Q3: What is the optimal molar ratio of Grignard reagent to furfural?
A3: While a stoichiometric amount (1:1 ratio) of Grignard reagent to furfural is theoretically required, in practice, a slight excess of the Grignard reagent is often used to ensure complete consumption of the furfural. Using a significant excess, however, can sometimes lead to a decrease in the isolated yield of the desired product. This may be due to the increased amount of acid needed for quenching the unreacted Grignard reagent, which can promote side reactions like dehydration of the alcohol product, especially if the quenching process generates significant heat.[3]
Q4: How critical is temperature control during the reaction?
A4: Temperature control is crucial for maximizing the yield and minimizing side reactions. The Grignard reaction is exothermic, so it is standard practice to cool the Grignard reagent solution to 0 °C before the dropwise addition of the furfural solution.[1] The temperature should be carefully monitored and maintained below 10 °C during the addition to prevent side reactions.[1] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.[1]
Q5: What is the recommended quenching procedure for this reaction?
A5: The reaction should be cooled in an ice bath before quenching.[1] A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a mild quenching agent that helps to neutralize the reaction mixture and dissolve the magnesium salts without being overly acidic, which could cause degradation of the furan-containing product.
Troubleshooting Guide
Problem 1: Low or No Yield of 1-(Furan-2-yl)ethanol
| Possible Cause | Recommended Solution |
| Presence of moisture in reagents or glassware. | All glassware must be rigorously dried, for instance, by flame-drying under vacuum or oven-drying. Use anhydrous solvents and ensure the furfural is dry. Grignard reagents are highly sensitive to water. |
| Inactive magnesium turnings. | Use fresh, shiny magnesium turnings. If the magnesium appears dull, it may be oxidized. You can activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the solvent before adding the methyl halide. The disappearance of the iodine color indicates activation. |
| Incomplete formation of the Grignard reagent. | Ensure the methyl halide is added at a rate that maintains a gentle reflux. After the addition is complete, continue to stir or reflux the mixture for an additional 30 minutes to an hour to ensure maximum formation of the Grignard reagent before adding the furfural.[1] |
| Poor quality of furfural. | Furfural can polymerize or oxidize upon storage. It is best to use freshly distilled furfural for the reaction. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Wurtz coupling. | This side reaction can occur between the Grignard reagent and the unreacted methyl halide. It can be minimized by the slow, dropwise addition of the methyl halide during the preparation of the Grignard reagent to avoid a high local concentration. |
| Polymerization of furfural. | Furfural is sensitive to strong acids and high temperatures, which can lead to the formation of dark, tar-like substances.[4] Maintain a low reaction temperature (below 10 °C) during the addition of furfural and use a mild quenching agent like saturated aqueous ammonium chloride. |
| Formation of 2,2'-bifuran. | This can result from the coupling of two furan rings. While less common in this specific reaction, ensuring a slight excess of the Grignard reagent can help to favor the desired 1,2-addition to the carbonyl group. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of 1-(furan-2-yl)ethanol. Due to a lack of specific comparative studies for this exact reaction, the quantitative data is based on typical reported yields, and the comparisons are based on general principles of Grignard reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Typical Yield (%) | Advantages | Disadvantages |
| Anhydrous Diethyl Ether | 81-98%[1] | Lower boiling point (easier removal), commonly used. | More volatile and flammable. |
| Anhydrous Tetrahydrofuran (THF) | 81-98%[1] | Higher boiling point allows for higher reaction temperatures if needed, better at stabilizing the Grignard reagent.[2] | More difficult to remove, can form peroxides upon storage. |
Table 2: Effect of Stoichiometry on Reaction Yield
| Molar Ratio (CH₃MgBr : Furfural) | Expected Yield | Observations |
| 1:1 | Good to High | May result in incomplete conversion of furfural if there are any losses of Grignard reagent due to moisture or side reactions. |
| 1.2:1 | High to Very High | Generally recommended to ensure complete consumption of the starting aldehyde. |
| >1.5:1 | Moderate to High | A large excess can lead to a more exothermic quench and potential for side reactions like dehydration of the product during work-up, possibly lowering the isolated yield.[3] |
Table 3: Effect of Quenching Agent on Product Stability and Yield
| Quenching Agent | Expected Outcome | Rationale |
| Saturated aqueous NH₄Cl | High Yield | Mildly acidic, effectively hydrolyzes the magnesium alkoxide and neutralizes excess Grignard reagent without causing significant degradation of the acid-sensitive furan ring.[1] |
| Dilute HCl or H₂SO₄ | Potentially Lower Yield | Strong acids can lead to polymerization of furfural and dehydration of the 1-(furan-2-yl)ethanol product to form a conjugated diene, especially if the temperature is not well-controlled during the quench. |
| Water | Can be problematic | Reacts very exothermically with unreacted Grignard reagent, which can be difficult to control. The resulting magnesium hydroxide can form a thick precipitate that is difficult to work with. |
Experimental Protocol: Synthesis of 1-(Furan-2-yl)ethanol
This protocol describes a standard laboratory procedure for the synthesis of 1-(furan-2-yl)ethanol via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl bromide or methyl iodide
-
Furfural (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.), all thoroughly dried.
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried or oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask, add a small crystal of iodine, and a few milliliters of the anhydrous solvent.
-
Prepare a solution of the methyl halide in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and bubbling. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete reaction of the magnesium.
-
-
Reaction with Furfural:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the freshly distilled furfural in the anhydrous solvent and place it in the dropping funnel.
-
Add the furfural solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with the solvent (diethyl ether or THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude 1-(furan-2-yl)ethanol can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of 1-(Furan-2-yl)ethanol.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
Troubleshooting low conversion in the biocatalytic reduction of 2-acetylfuran
Technical Support Center: Biocatalytic Reduction of 2-Acetylfuran
Welcome to the technical support center for the biocatalytic reduction of 2-acetylfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of (R)- or (S)-1-(2-furyl)ethanol using ketoreductases (KREDs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses the most common causes of low conversion and provides systematic steps to identify and resolve them.
Q1: My conversion of 2-acetylfuran is low or has stalled. What are the primary factors I should investigate?
A1: Low conversion is a common issue that can typically be traced to one of four main areas: the enzyme's activity, the cofactor regeneration system, the reaction conditions, or the presence of inhibitors. A systematic approach is the best way to identify the root cause.
To begin troubleshooting, first verify your analytical methods to ensure the low conversion reading is accurate. If confirmed, use the troubleshooting workflow below to diagnose the problem. Start by checking the most straightforward factors, such as reaction conditions, before moving to more complex issues like enzyme kinetics.
Caption: General troubleshooting workflow for low conversion.
Q2: How can I determine if my ketoreductase (KRED) is inactive or has degraded?
A2: Enzyme inactivity is a primary suspect in failed reactions. KREDs, like all enzymes, can lose activity due to improper storage, handling, or reaction conditions (e.g., extreme pH or temperature).
Troubleshooting Steps:
-
Perform a Standard Activity Assay: The most direct way to check enzyme function is to perform a specific activity assay. This measures the rate of NADPH consumption in the presence of a known substrate. A significant drop from the expected activity indicates a problem with the enzyme. (See Protocol 1 for a detailed methodology).
-
Check for Proteolysis: If you are using a purified or partially purified enzyme, run a sample on an SDS-PAGE gel. The presence of multiple bands below the expected molecular weight can indicate degradation by proteases.
-
Source Fresh Enzyme: If degradation is suspected, use a fresh batch of enzyme from a reliable source or a newly prepared cell-free extract.
Q3: My cofactor regeneration system doesn't seem to be working. How can I troubleshoot it?
A3: KREDs require a nicotinamide cofactor (typically NADPH) as a hydride donor. Since the cofactor is expensive, it is used in catalytic amounts and continuously regenerated. Failure of this regeneration system will quickly halt the primary reaction.[1][2] The most common system pairs a dehydrogenase, like glucose dehydrogenase (GDH), with a sacrificial co-substrate, like glucose, to reduce NADP+ back to NADPH.[3]
Troubleshooting Steps:
-
Verify Regeneration Enzyme Activity: Ensure the secondary enzyme (e.g., GDH) is active. You can assay it independently by monitoring the reduction of NADP+ in the presence of its substrate (e.g., glucose).
-
Check Co-substrate Levels: The sacrificial co-substrate (glucose, formate, isopropanol) must be present in stoichiometric excess. Ensure it has not been fully consumed, especially in long or high-conversion reactions.
-
Confirm NADP+/NADPH Integrity: The cofactor itself can degrade, particularly at non-optimal pH or temperature. Use a fresh stock of NADP+ if degradation is suspected.
-
Whole-Cell Systems: If using a whole-cell biocatalyst, ensure the cells are viable and metabolically active. The carbon source (e.g., glucose) is used for both cofactor regeneration and cell maintenance.[4] Ensure sufficient aeration and nutrients if the reaction time is long.
Q4: Could substrate or product inhibition be the cause of low conversion?
A4: Yes, many ketoreductases are susceptible to inhibition by high concentrations of either the substrate (2-acetylfuran) or the product (1-(2-furyl)ethanol).[4][5]
-
Substrate Inhibition: Occurs when the substrate binds to the enzyme at a secondary, non-catalytic site, forming an inactive complex.[6] This is characterized by a decrease in the reaction rate at substrate concentrations above an optimal level.
-
Product Inhibition: The product molecule can compete with the substrate for the active site, slowing the reaction as the product concentration increases.[7][8]
Troubleshooting Steps:
-
Run a Substrate Concentration Curve: Perform the reaction at several different initial concentrations of 2-acetylfuran (e.g., 10 mM, 25 mM, 50 mM, 100 mM). If the initial rate is significantly lower at higher concentrations, substrate inhibition is likely.
-
Implement a Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it incrementally over time to maintain a low, optimal concentration in the reactor.
-
Consider In Situ Product Removal (ISPR): For large-scale reactions, using an adsorbent resin or a biphasic system to remove the alcohol product as it is formed can alleviate product inhibition and drive the reaction to completion.
Quantitative Data Summary
The optimal conditions for biocatalytic reductions can vary significantly based on the specific ketoreductase enzyme used. The tables below provide typical ranges and values found in the literature for setting up and optimizing your reaction.
Table 1: Typical Reaction Parameters for Ketoreductase-Catalyzed Reductions
| Parameter | Typical Range / Value | Notes |
| Optimal pH | 6.5 - 7.5 | KREDs are generally most active and stable at or near neutral pH.[1][3] |
| Optimal Temperature | 30 - 40 °C | Higher temperatures can increase activity but may reduce enzyme stability over time.[1][3] |
| Substrate Concentration | 10 - 100 mM | Higher concentrations (>50 mM) may cause substrate inhibition in some enzymes.[4][9] |
| KRED Concentration | 0.1 - 1.0 mg/mL | Depends on the specific activity of the enzyme preparation. |
| NADP+/NADPH Conc. | 0.1 - 0.5 mM | Used in catalytic amounts; relies on an efficient regeneration system.[1] |
Table 2: Common Cofactor Regeneration Systems
| Regeneration Enzyme | Co-substrate | Byproduct | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | D-Glucose | Gluconic acid | High efficiency, readily available components.[10] | Byproduct can lower pH, requiring buffering. |
| Formate Dehydrogenase (FDH) | Sodium Formate | Carbon Dioxide | Gaseous byproduct does not require removal from the liquid phase. | Lower specific activity than GDH. |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Inexpensive co-substrate; can help solubilize hydrophobic substrates.[10] | Acetone can inhibit or inactivate the KRED. |
Experimental Protocols
Protocol 1: Standard Ketoreductase (KRED) Activity Assay
This spectrophotometric assay determines enzyme activity by measuring the rate of decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH stock solution (10 mM in buffer)
-
2-Acetylfuran stock solution (100 mM in DMSO)
-
KRED enzyme solution (cell-free extract or purified)
-
UV/Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 30°C.
-
Prepare a 1 mL reaction mixture in a cuvette directly:
-
880 µL of 100 mM phosphate buffer (pH 7.0)
-
100 µL of 100 mM 2-acetylfuran solution (final concentration: 10 mM)
-
10 µL of KRED enzyme solution
-
-
Mix by gentle inversion and incubate for 2 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 10 mM NADPH stock solution (final concentration: 0.1 mM).
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
One unit (U) of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[1]
Protocol 2: Analysis of 2-Acetylfuran and 1-(2-furyl)ethanol by HPLC
This method allows for the quantification of both the substrate and product to determine reaction conversion.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Standards of 2-acetylfuran and 1-(2-furyl)ethanol
Procedure:
-
Sample Preparation:
-
Take a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by adding 900 µL of acetonitrile to precipitate the enzyme.
-
Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Water (0.1% Acetic Acid):Acetonitrile.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (2-acetylfuran) and 220 nm (1-(2-furyl)ethanol). A diode array detector is ideal for monitoring multiple wavelengths.[12][13]
-
Injection Volume: 10 µL
-
-
Quantification:
-
Generate a standard curve for both 2-acetylfuran and 1-(2-furyl)ethanol by injecting known concentrations.
-
Integrate the peak areas for the substrate and product in the reaction sample.
-
Calculate the concentration and determine the percent conversion based on the standard curves.
-
Caption: Experimental workflow for reaction monitoring via HPLC.
References
- 1. Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faieafrikanart.com [faieafrikanart.com]
- 7. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Furfuryl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Triphenylphosphine Oxide (TPPO) Removal
Welcome to the technical support center for post-Mitsunobu reaction purification. This guide provides detailed troubleshooting advice and protocols to address the common challenge of removing the triphenylphosphine oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a highly polar, crystalline byproduct generated in stoichiometric amounts during the Mitsunobu reaction, as well as in other common reactions like the Wittig and Staudinger reactions.[1][2][3] Its removal is notoriously difficult due to its high polarity, which often causes it to co-elute with polar products during column chromatography, and its tendency to be soluble in many common organic solvents.[2] These properties make separation, especially on a large scale where chromatography is not ideal, a significant purification hurdle.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal can be broadly categorized as follows:
-
Precipitation/Crystallization: This is often the simplest method and involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1][2]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂), which can then be removed by filtration.[1][4][5][6]
-
Chromatographic Methods: This includes standard silica gel chromatography, simple silica plug filtration for non-polar products, and more advanced techniques.[2][7]
-
Scavenging Resins: Solid-supported reagents, such as Merrifield resin, can be used to bind TPPO, allowing for its removal by filtration.[2][8][9]
-
Solvent Extraction: An acid-base extraction can be effective if the product has a basic functional group (e.g., an amine).[10]
-
Use of Alternative Reagents: Modifying the phosphine reagent (e.g., using polymer-supported or fluorous-tagged phosphines) can simplify byproduct removal in future reactions.[11][12]
Troubleshooting Guides
Issue 1: My product is non-polar and stable. What is the quickest way to remove TPPO?
For stable, non-polar products, a simple silica plug filtration is often the most effective method. The large polarity difference between your product and TPPO allows for a straightforward separation.
// Node Definitions crude [label="Crude Reaction Mixture\n(Product + TPPO)", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="Concentrate Mixture\nto a Residue", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; suspend [label="Suspend Residue in\nNon-polar Solvent\n(e.g., Pentane/Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; silica_plug [label="Filter Through\nSilica Plug", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; elute [label="Elute with Ether\nor Non-polar Solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; product_out [label="Purified\nNon-polar Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; tppo_out [label="TPPO Adsorbed\non Silica", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges crude -> concentrate [label="Step 1"]; concentrate -> suspend [label="Step 2"]; suspend -> silica_plug [label="Step 3"]; silica_plug -> elute [label="Step 4"]; elute -> product_out [label="Filtrate"]; silica_plug -> tppo_out [label="Remains on Plug"]; } } Workflow for Silica Plug Filtration of a Non-polar Product.
Experimental Protocol: Silica Plug Filtration [7]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.
-
Suspension: Suspend the residue in a minimal amount of a highly non-polar solvent system, such as pentane, hexane, or a mixture of hexane and diethyl ether.[7][13]
-
Filtration: Prepare a short plug of silica gel in a fritted funnel or column. Pass the suspension through the silica plug.
-
Elution: Elute your non-polar product from the silica plug using additional non-polar solvent (e.g., diethyl ether). The more polar TPPO will remain adsorbed at the top of the silica.[7]
-
Verification: Collect the filtrate and confirm the absence of TPPO by TLC analysis. This procedure may need to be repeated if a significant amount of TPPO remains.[7]
Issue 2: My product is polar, and co-elutes with TPPO during chromatography. How can I remove the TPPO?
This is a classic purification challenge. When the polarity of the product and TPPO are too similar, precipitation via complexation with a metal salt is an excellent alternative to chromatography.[4] Zinc chloride (ZnCl₂) is particularly effective for this purpose in a range of polar solvents.[4][14]
// Node Definitions crude [label="Crude Mixture in\nPolar Solvent (e.g., EtOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_zncl2 [label="Add ZnCl₂ Solution\nin Warm EtOH\n(2:1 TPPO:ZnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; precipitate [label="Stir and Cool to\nInduce Precipitation", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; filter [label="Vacuum Filter\nthe Mixture", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder]; filtrate [label="Filtrate:\nProduct + Excess ZnCl₂", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; solid [label="Solid: [ZnCl₂(TPPO)₂]\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; concentrate [label="Concentrate Filtrate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; slurry [label="Slurry with Acetone\nto Remove Excess ZnCl₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; final_product [label="Purified\nPolar Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges crude -> add_zncl2 [label="Step 1"]; add_zncl2 -> precipitate [label="Step 2"]; precipitate -> filter [label="Step 3"]; filter -> filtrate [label="Liquid"]; filter -> solid [label="Precipitate"]; filtrate -> concentrate [label="Step 4"]; concentrate -> slurry [label="Step 5"]; slurry -> final_product [label="Final Isolation"]; } } Workflow for TPPO Removal using ZnCl₂ Precipitation.
Experimental Protocol: Precipitation with ZnCl₂ [4][14]
-
Dissolution: Dissolve the crude reaction mixture in a suitable polar solvent like ethanol (EtOH), ethyl acetate (EtOAc), or isopropyl alcohol (iPrOH).[4]
-
Complexation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture. A 2:1 molar ratio of TPPO to ZnCl₂ is typically effective.[4][14]
-
Precipitation: Stir the mixture at room temperature. Scraping the sides of the flask can help induce the precipitation of the white, solid ZnCl₂(TPPO)₂ complex.[4][14]
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Work-up: Combine the filtrates, concentrate under reduced pressure, and slurry the residue with acetone to separate the soluble product from any remaining insoluble zinc salts. Filter and concentrate the acetone solution to yield the purified product.[4]
Troubleshooting Tip: Ensure anhydrous conditions, as water can interfere with the complex formation.[2] If your product is sensitive to Lewis acids, this method may not be suitable.[2]
Issue 3: I am working on a large, kilogram-scale synthesis. What is the most feasible chromatography-free method?
For large-scale operations, direct crystallization or precipitation of TPPO from the reaction mixture by leveraging solvent and temperature effects is highly effective.[1][15] This approach avoids the cost and time associated with large-scale chromatography.
Experimental Protocol: Direct Precipitation by Solvent Selection [1][16]
-
Solvent Choice: If possible, perform the Mitsunobu reaction in a solvent where TPPO has low solubility, such as toluene.[1][16]
-
Cooling: After the reaction is complete, cool the reaction mixture (e.g., to 0–5 °C). This will often induce the precipitation of TPPO and the reduced azodicarboxylate byproduct.[1]
-
Filtration: Filter the cold reaction mixture to remove the solid byproducts.
-
Crystallization: Concentrate the filtrate and add a solvent in which your product is soluble but TPPO has poor solubility (e.g., isopropyl alcohol, diethyl ether, or hexane).[1][13][16] This will crystallize the desired product, leaving residual TPPO in the mother liquor.
Issue 4: My product contains a basic amine. Can I use this to my advantage?
Yes, an acid-base extraction is a highly effective purification strategy for basic products. By protonating your product, you can render it water-soluble, allowing the neutral TPPO to be easily washed away with an organic solvent.
Experimental Protocol: Acid-Base Extraction [10]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1-2 N HCl). The basic product will move into the aqueous layer as its protonated salt.
-
Separation: Separate the layers. The organic layer contains TPPO and other neutral byproducts. Discard this layer.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate your product and cause it to precipitate or form an organic layer.
-
Extraction: Extract your neutral product back into an organic solvent (e.g., DCM). Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the purified product.[10]
Data & Comparison Tables
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
This table summarizes the solubility of TPPO, which is critical for choosing an appropriate precipitation or crystallization strategy. TPPO is generally poorly soluble in non-polar solvents and readily soluble in many polar organic solvents.[5][16][17][18]
| Solvent Category | Solvent | Solubility | Reference |
| Poorly Soluble | Water, Hexane, Pentane, Cyclohexane, Petroleum Ether | Almost Insoluble | [16][17][18] |
| Diethyl Ether | Low (especially when cold) | [5] | |
| Moderately Soluble | Toluene, Benzene | Soluble | [17][18] |
| Isopropyl Alcohol (IPA) | Soluble | [1][16] | |
| Readily Soluble | Ethanol, Methanol | Readily Soluble | [17][19][20] |
| Dichloromethane (DCM) | Readily Soluble | [17][20] | |
| Ethyl Acetate (EtOAc) | Soluble | [17][18] | |
| Acetonitrile (MeCN) | Soluble | [4] | |
| Tetrahydrofuran (THF) | Soluble | [4] |
Table 2: Comparison of TPPO Removal Strategies
| Method | Key Advantage | Key Disadvantage | Best For... |
| Silica Plug Filtration | Fast and simple | Only effective for non-polar products | Quick purification of non-polar compounds. |
| Precipitation (Solvent) | Scalable, chromatography-free | Product may co-precipitate; requires solvent screening | Large-scale synthesis where product has different solubility profile than TPPO.[1] |
| Precipitation (Metal Salt) | Effective for polar products; works in polar solvents | Product may complex with the metal; requires anhydrous conditions | Polar products that are difficult to separate by chromatography.[2][4] |
| Acid-Base Extraction | Highly effective and clean separation | Product must contain an acidic or basic handle | Products containing amine or carboxylic acid groups.[10] |
| Scavenger Resins | Simple filtration work-up | Resin cost; may require longer reaction times | Small to medium scale where other methods fail.[8][9] |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. shenvilab.org [shenvilab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Overcoming triphenylphosphine oxide purification challenges in the mitsunobu reaction with alternative phosphines - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
Overcoming poor diastereoselectivity in reactions involving (R)-1-(Furan-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1-(Furan-2-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges related to poor diastereoselectivity in your chemical reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers guidance on how to resolve them.
Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to a Ketone Precursor
Question: I am synthesizing a derivative of this compound by performing a nucleophilic addition to the corresponding ketone, 2-acetylfuran, which I then reduce. However, the reduction of the ketone precursor is yielding an almost 1:1 mixture of diastereomers. How can I improve the diastereoselectivity of this reduction?
Answer: The stereochemical outcome of nucleophilic additions to α-chiral ketones, such as a derivative of 2-acetylfuran, is governed by principles like the Felkin-Anh model. This model predicts the preferential formation of one diastereomer based on the steric hindrance around the carbonyl group. Poor diastereoselectivity often arises when the steric differentiation between the substituents on the chiral center is not significant enough under the reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: The size of the hydride source can significantly impact diastereoselectivity.
-
For Felkin-Anh Control: Use sterically demanding reducing agents. These will preferentially attack from the least hindered face, opposite the largest group. Examples include lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutylborohydride (LITHIB®).
-
For Chelation Control: If you have a chelating group (e.g., a protected hydroxyl) at the α-position, using a reducing agent with a chelating metal ion (like Zn(BH₄)₂) can reverse the selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, diethyl ether).
Case Study: Diastereoselective Reduction of a Furyl Ketone
In a multi-step synthesis, a furyl ketone derived from (S)-lactic acid was reduced using sodium borohydride (NaBH₄) in methanol (MeOH). This reaction produced the corresponding furfuryl alcohol as a mixture of diastereomers.
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| (S)-Furyl Ketone | NaBH₄ | MeOH | -78 | 1.2:1 |
Data sourced from a study on intramolecular oxidopyrylium-olefin cycloadditions.
This result indicates a low level of diastereoselectivity with a standard reducing agent. To improve this, one could explore the use of bulkier reducing agents or different solvent systems.
Issue 2: Unexpected Diastereomer as the Major Product
Question: My reaction is producing a major diastereomer that is opposite to what I predicted based on the Felkin-Anh model. What could be the cause of this "anti-Felkin" selectivity?
Answer: The "anti-Felkin" product can arise under several circumstances:
-
Chelation Control: If your substrate has a chelating group (e.g., an alkoxy or amino group) at the α-position and you are using a reagent with a Lewis acidic metal (e.g., Grignard reagents, organozinc compounds, or TiCl₄), a cyclic chelate can form. This locks the conformation of the molecule in a way that forces the nucleophile to attack from the face that would normally be considered more hindered, leading to the anti-Felkin product.
-
Polar Felkin-Anh Model: If the largest group at the α-position is also highly electronegative (e.g., a halogen), stereoelectronic effects can dominate over sterics. The molecule may adopt a conformation where the electronegative group is anti-periplanar to the incoming nucleophile to stabilize the transition state, leading to the anti-Felkin diastereomer.
Troubleshooting Steps:
-
To Promote Felkin-Anh Selectivity: Use non-chelating metals (e.g., Na+, K+, or use a protecting group on your chelating moiety that is bulky and non-coordinating like a silyl ether). Solvents that can act as strong Lewis bases (e.g., THF) can also disrupt chelation.
-
To Promote Chelation Control: Use reagents with strongly Lewis acidic metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) in non-coordinating solvents like toluene or dichloromethane.
Frequently Asked Questions (FAQs)
Q1: How does the choice of protecting group for the hydroxyl function of this compound affect diastereoselectivity in subsequent reactions?
A1: The protecting group (PG) on the hydroxyl of this compound plays a critical role in directing the stereochemical outcome of reactions at a nearby prochiral center.
-
Bulky, Non-coordinating PGs (e.g., TBDMS, TIPS): These groups will act primarily as steric directors, favoring the Felkin-Anh model. The large silyl ether group will orient itself anti to the incoming nucleophile.
-
Coordinating PGs (e.g., MOM, BOM, Bn): If the reaction involves a Lewis acidic reagent, these groups can chelate with the metal center and the oxygen of the carbonyl, leading to chelation-controlled addition and potentially the "anti-Felkin" product.
Q2: Can I use a chiral auxiliary to control the diastereoselectivity of a reaction involving a derivative of this compound?
A2: Yes, this is a powerful strategy, especially in cases of "double diastereoselection." Here, both the chiral center from the this compound derivative and a chiral auxiliary on the other reactant influence the stereochemical outcome.
-
Matched Pair: If the facial bias of the furan-ethanol derivative and the chiral auxiliary favor the formation of the same diastereomer, you can achieve very high diastereoselectivity.
-
Mismatched Pair: If they favor opposite diastereomers, the selectivity will be poor. In such cases, using the enantiomer of the chiral auxiliary or the enantiomer of the furan ethanol derivative ((S)-1-(Furan-2-yl)ethanol) would be necessary.
Q3: My intramolecular cycloaddition reaction is giving a low diastereomeric ratio. What factors should I investigate?
A3: For intramolecular reactions, the diastereoselectivity is often influenced by the conformation of the tether connecting the two reacting moieties.
-
Tether Length and Rigidity: A shorter, more rigid tether can lead to a more ordered transition state and higher diastereoselectivity.
-
Temperature: As with intermolecular reactions, lowering the temperature can improve selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can help to organize the transition state and may improve diastereoselectivity.
Case Study: Intramolecular [5+2] Cycloaddition
A study by Padwa et al. investigated the intramolecular [5+2] cycloaddition of pyranones derived from furfuryl alcohols. The diastereomeric ratio of the starting alcohol influenced the final product distribution, but the reaction itself also proceeded with its own diastereoselectivity.
| Substrate (Diastereomeric Mixture) | Base | Solvent | Temperature (°C) | Product Diastereomeric Ratio (d.r.) |
| Acetoxypyranone from 13c (3:1 d.r.) | NMP | CH₃CN | 60 | 10:1 |
| Acetoxypyranone from 13d (1.2:1 d.r.) | NMP | CH₃CN | 60 | 2:1 |
Data from J. Org. Chem. 2010, 75, 19, 6653–6662. NMP = N-Methylpyrrolidine.
This data shows that even with a nearly racemic starting material (1.2:1), the cycloaddition itself can still favor one diastereomer (2:1). However, starting with a more enriched mixture (3:1) leads to a significantly better outcome (10:1), demonstrating the importance of controlling the stereochemistry at each step.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Furyl Ketone (General Procedure)
This protocol is adapted from the work of Padwa et al. and describes the reduction of a ketone to a furfuryl alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the furyl ketone (1.0 eq) in anhydrous methanol (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (3.0 eq) portion-wise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
Visualizations
Stability of (R)-1-(Furan-2-yl)ethanol under acidic and basic reaction conditions
Welcome to the technical support center for (R)-1-(Furan-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, focusing on its stability in acidic and basic media.
Question: My this compound is degrading during an acidic workup or reaction. What is happening, and how can I prevent it?
Answer:
This compound is susceptible to degradation under acidic conditions due to the acid-catalyzed ring-opening of the furan moiety.[1][2][3] The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][2][3] Protonation at the α-carbon (the carbon atom adjacent to the oxygen) is energetically more favorable.[1][2][4] This is followed by a nucleophilic attack, typically by water in aqueous solutions, leading to the formation of dihydrofuranol intermediates.[1][4] Subsequent protonation of these intermediates facilitates the cleavage of the C-O bond, resulting in the formation of acyclic dicarbonyl compounds, such as 4-hydroxy-2-butenal.[1][4] In some instances, these reactive intermediates can also lead to the formation of insoluble polymeric materials.[2]
Troubleshooting Steps:
-
Modify pH: Employ the mildest acidic conditions possible for your reaction or workup. If your protocol allows, maintaining a pH between 5 and 10 is ideal for enhancing the stability of the furan ring at moderate temperatures.[2]
-
Lower Temperature: Perform the reaction and subsequent workup at the lowest practical temperature. Higher temperatures are known to accelerate the rate of furan ring degradation.[5]
-
Reduce Exposure Time: Minimize the duration that this compound is exposed to acidic conditions.
-
Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), may have a stabilizing effect on furan derivatives.[2]
-
Structural Modification (for drug design): If you are in the design phase of a new molecule, consider incorporating strong electron-withdrawing substituents on the furan ring, as this can significantly improve its stability in acidic environments.[2][6]
Question: I am observing unexpected byproducts in my reaction under basic conditions. Is this compound unstable in the presence of a base?
Answer:
Generally, the furan ring is more stable under basic conditions compared to acidic conditions. However, instability can still occur, particularly at elevated temperatures or with strong bases. While less common, base-catalyzed ring opening can happen. For some furan derivatives, basic conditions can facilitate ring-opening to produce pentanediols or other rearranged products.[7] Additionally, the hydroxyl group of this compound can be deprotonated by a strong base, which may lead to side reactions or interactions with other reactive species in your mixture.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a weaker base (e.g., potassium carbonate instead of sodium hydroxide).
-
Control Temperature: Avoid high temperatures when working with this compound in the presence of a base.
-
Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction for the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in acidic media?
A1: The primary degradation pathway is acid-catalyzed ring-opening of the furan ring.[1][2][3] This process begins with the protonation of the furan ring, which is the rate-limiting step.[1][3] A nucleophile, such as water, then attacks the protonated ring to form furanol intermediates.[1][4] Further protonation of the ring oxygen in these intermediates leads to ring cleavage, ultimately forming 1,4-dicarbonyl compounds.[3]
Q2: What factors influence the rate of acid-catalyzed degradation?
A2: Several factors significantly impact the stability of the furan ring in acidic media:
-
Substituents: Electron-withdrawing groups on the furan ring can enhance stability, while electron-releasing groups can activate the ring, making it more susceptible to polymerization or ring-opening.[3][6] The position and nature of these substituents play a crucial role in the compound's reactivity.[5]
-
Acid Strength and Type: The degradation is typically initiated by specific acid catalysis.[5] Stronger acids and higher acid concentrations will generally accelerate the degradation rate.[3] Both Brønsted acids (e.g., HCl) and Lewis acids can catalyze this reaction.[8]
-
Solvent and Water Content: The presence of water is a key factor as it often acts as the nucleophile in the ring-opening mechanism.[8] Studies on the polymerization of furfuryl alcohol have shown that the amount of water present can be more influential than the type of acidic initiator.[8]
Q3: How can I quantitatively assess the stability of this compound in my reaction conditions?
A3: To quantitatively assess the stability, you can perform a forced degradation study. This involves exposing a solution of this compound to your acidic or basic conditions over time. Aliquots can be taken at various time points and analyzed by a quantitative method such as HPLC or GC to determine the concentration of the remaining this compound.
Data Presentation
Table 1: Summary of Furan Ring Stability under Different Conditions
| Condition | Stability of Furan Ring | Primary Degradation Pathway | Key Influencing Factors |
| Acidic | Low | Acid-catalyzed ring-opening | Acid strength, temperature, solvent, substituents |
| Basic | Moderate to High | Generally stable, but ring-opening is possible | Base strength, temperature |
| Neutral | High | Generally stable | Temperature, presence of oxidizing agents |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Acid Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solutions: Prepare a series of acidic solutions at different pH values (e.g., pH 1, 3, and 5) using appropriate buffers or by diluting a strong acid like HCl.
-
Initiation of Degradation: Add a known volume of the this compound stock solution to each acidic solution to achieve a final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate degradation).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation.
-
Analysis: Analyze the samples by a validated HPLC or GC method to quantify the amount of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing the Base Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Preparation of Basic Solutions: Prepare a series of basic solutions at different pH values (e.g., pH 9, 11, and 13) using appropriate buffers or by diluting a strong base like NaOH.
-
Initiation of Degradation: Add a known volume of the this compound stock solution to each basic solution.
-
Incubation: Incubate the solutions at a constant temperature.
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals.
-
Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., a dilute solution of HCl).
-
Analysis: Analyze the samples by HPLC or GC.
-
Data Analysis: Determine the degradation kinetics by plotting concentration versus time.
Visualizations
Caption: Acid-catalyzed degradation pathway of the furan ring.
Caption: General workflow for stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Purification techniques for removing 2,5-diacetylfuran byproduct.
Welcome to the Technical Support Center for the purification of 2,5-diacetylfuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2,5-diacetylfuran synthesized via Friedel-Crafts acylation?
A1: The synthesis of 2,5-diacetylfuran, typically through the Friedel-Crafts acylation of furan, can lead to several byproducts. The most common impurities include unreacted starting materials, mono-acylated product (2-acetylfuran), and polymeric or tarry residues. The furan ring is sensitive to the acidic conditions of the reaction, which can cause polymerization and ring-opening, leading to the formation of 1,4-dicarbonyl compounds.
Q2: My reaction mixture containing 2,5-diacetylfuran has turned into a dark, insoluble tar. What happened and can I salvage my product?
A2: The formation of a dark, insoluble tar is a strong indication of furan polymerization. This is a common side reaction in Friedel-Crafts acylation, especially with strong Lewis acids like aluminum chloride (AlCl₃) and at elevated temperatures. Furan is highly susceptible to polymerization under strongly acidic conditions.[1] Salvaging the product from a heavily polymerized mixture can be difficult. It is often better to optimize the reaction conditions to prevent polymerization in the first place.
Q3: What are the key physical properties of 2,5-diacetylfuran that are important for its purification?
A3: Understanding the physical properties of 2,5-diacetylfuran is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | PubChem |
| Molecular Weight | 152.15 g/mol | PubChem |
| Appearance | Crystalline solid | - |
| Melting Point | 107-109 °C | - |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in hot ethanol. | - |
Q4: What are the recommended storage conditions for purified 2,5-diacetylfuran?
A4: Due to the sensitivity of the furan ring, 2,5-diacetylfuran should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Amber vials are recommended to protect it from light.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my 2,5-diacetylfuran product during recrystallization. What are the possible reasons and how can I improve my yield?
Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: Oily Product Instead of Crystals After Recrystallization
Question: My 2,5-diacetylfuran is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
Troubleshooting "Oiling Out"
Caption: Troubleshooting guide for when the product oils out.
Issue 3: Poor Separation During Column Chromatography
Question: I am trying to purify 2,5-diacetylfuran using column chromatography, but I am getting poor separation of my product from impurities. What can I do?
Answer: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, and the column packing.
Improving Column Chromatography Separation
Caption: Workflow for improving column chromatography separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of solid 2,5-diacetylfuran.
Methodology:
-
Solvent Selection: Based on available data, ethanol is a suitable solvent for the recrystallization of 2,5-diacetylfuran.
-
Dissolution: In a fume hood, place the crude 2,5-diacetylfuran in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., polymers) are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of 2,5-diacetylfuran.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying 2,5-diacetylfuran using silica gel column chromatography.
Methodology:
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for 2,5-diacetylfuran.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into a glass column with a stopcock and a cotton plug at the bottom.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2,5-diacetylfuran in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify the fractions containing the pure 2,5-diacetylfuran.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,5-diacetylfuran.
-
General Workflow for Purification of 2,5-Diacetylfuran
Caption: General workflow for the purification of 2,5-diacetylfuran.
References
Enhancing the catalytic efficiency in the asymmetric hydrogenation of 2-acetylfuran
Technical Support Center: Asymmetric Hydrogenation of 2-Acetylfuran
Welcome to the technical support center for the asymmetric hydrogenation of 2-acetylfuran. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this valuable reaction. Below, you will find troubleshooting guides and frequently asked questions to enhance your catalytic efficiency and achieve optimal results.
Troubleshooting Guide
Low conversion, poor enantioselectivity, and catalyst deactivation are common hurdles in asymmetric hydrogenation. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may not have been properly activated or has degraded due to improper storage. | Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). For Ru-based catalysts, pre-activation may be necessary. For instance, some Ru(II) complexes require transformation into the active catalyst species in the reaction mixture.[1] |
| Insufficient Hydrogen Pressure: The H₂ pressure may be too low to drive the reaction forward effectively. | Gradually increase the hydrogen pressure. Typical pressures for this type of reaction can range from 10 to 100 atm, depending on the specific catalyst system.[2][3] | |
| Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy barrier. | Incrementally increase the reaction temperature. However, be aware that excessively high temperatures can sometimes negatively impact enantioselectivity. | |
| Poor Substrate Quality: Impurities in the 2-acetylfuran can poison the catalyst. | Purify the substrate before use, for example, by distillation. | |
| Inappropriate Solvent: The solvent may not be optimal for the catalyst system. | Screen a variety of solvents. Protic solvents like isopropanol or ethanol are often effective, but aprotic solvents like dichloromethane (DCM) or toluene may be superior for certain catalysts.[2][4] | |
| Low Enantioselectivity (e.e.) | Suboptimal Ligand-Metal Combination: The chiral ligand may not be well-suited for the 2-acetylfuran substrate. | Experiment with different chiral ligands. For Ru and Ir catalysts, ligands like BINAP, TolBINAP, and various phosphine-oxazoline ligands have shown success in similar hydrogenations.[3][5][6] |
| Incorrect Solvent Choice: The solvent can significantly influence the chiral induction. | Test a range of solvents. Sometimes a switch from a protic to an aprotic solvent, or vice versa, can dramatically improve enantiomeric excess. | |
| Presence of Water or Air: Trace amounts of water or oxygen can interfere with the chiral environment of the catalyst. | Ensure all glassware is oven-dried and the reaction is set up under strictly anaerobic and anhydrous conditions. | |
| Inappropriate Additives: The absence of a necessary additive or the presence of an inhibiting one can affect selectivity. | Consider the use of additives. For some systems, bases like t-BuOK or acids can modulate catalyst activity and selectivity.[1] In other cases, alcohol additives have been shown to enhance enantioselectivity.[7] | |
| Catalyst Deactivation | Product Inhibition: The chiral alcohol product may bind to the catalyst, preventing further reaction. | This is an inherent challenge with some catalyst systems. Lowering the substrate concentration or using a continuous flow reactor setup can sometimes mitigate this issue. |
| Formation of Inactive Species: The catalyst may undergo a structural change to an inactive form during the reaction.[1] | A kinetic analysis of the reaction can help understand the deactivation pathway.[1] Sometimes, adjusting the reaction conditions (e.g., temperature, pressure) can slow down the deactivation process. | |
| Catalyst Poisoning: Impurities from the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst. | Use high-purity reagents and ensure the hydrogen gas is of appropriate quality. |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for the asymmetric hydrogenation of 2-acetylfuran?
A1: The most common and effective catalysts are based on transition metals complexed with chiral ligands. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are the most widely used metals.[8] Chiral ligands such as diphosphines (e.g., BINAP and its derivatives) and diamines are frequently employed to create the chiral environment necessary for enantioselective hydrogenation.[5][6]
Q2: How does hydrogen pressure typically affect the reaction?
A2: Generally, increasing hydrogen pressure leads to a higher reaction rate and conversion. However, the effect on enantioselectivity can vary. For some catalytic systems, higher pressures may have a minimal or even slightly negative impact on the enantiomeric excess. It is crucial to optimize the pressure for each specific catalyst-substrate combination. Pressures can range from atmospheric to over 100 atm.[5]
Q3: Can additives be used to improve the reaction?
A3: Yes, additives can play a significant role. Basic additives, such as potassium tert-butoxide (t-BuOK), are often used with Ru-diamine catalysts to facilitate the reaction.[1] In some cases, acidic additives or co-catalysts like iodine have been shown to enhance performance.[9] Chiral bulky alcohol additives have also been reported to improve enantioselectivity in certain ketone hydrogenations.[7]
Q4: My enantiomeric excess (e.e.) is inconsistent between batches. What could be the cause?
A4: Inconsistent enantioselectivity is often due to subtle variations in experimental conditions. Key factors to scrutinize include:
-
Purity of Reagents: Ensure the substrate, solvent, and catalyst are of consistent purity.
-
Atmospheric Control: Strict adherence to inert atmosphere techniques is critical, as trace oxygen or moisture can affect the catalyst's chiral environment.
-
Reaction Temperature: Precise temperature control is essential, as fluctuations can impact selectivity.
-
Stirring Rate: In heterogeneous or biphasic systems, the stirring rate can affect mass transfer and, consequently, the reaction outcome.
Q5: What is a typical starting point for optimizing the reaction conditions?
A5: A good starting point would be to use a well-established catalyst system reported for similar ketone reductions. For example, a Ru-BINAP/diamine system. Begin with a moderate temperature (e.g., 30-50 °C) and hydrogen pressure (e.g., 20-50 atm) in a suitable solvent like methanol or isopropanol. From there, systematically vary one parameter at a time (catalyst loading, temperature, pressure, solvent) to determine the optimal conditions for your specific setup.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the asymmetric hydrogenation of furan-containing substrates and analogous ketones.
Table 1: Influence of Reaction Conditions on a Generic Ru-Catalyzed Hydrogenation
| Entry | Catalyst System | Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| 1 | (S)-TolBINAP/(S,S)-DPEN-Ru | 15 | 60 | 2-propanol | 24 | >99 | 98-99 |
| 2 | (S)-TolBINAP/(R)-DMAPEM-Ru | 15 | 60 | 2-propanol | 24 | >99 | 91 |
| 3 | MsDPEN-Cp*Ir | 15 | 60 | 2-propanol | 24 | >99 | 99 |
Data adapted from studies on analogous heterocyclic ketones for illustrative purposes.[6]
Table 2: Comparison of Different Catalyst Systems for Dehydromorpholine Hydrogenation
| Entry | Catalyst Precursor | Ligand | Pressure (atm) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| 1 | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | 30 | DCM | 24 | >99 | 92 |
| 2 | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | 10 | DCM | 24 | 95 | 91 |
| 3 | [Rh(cod)₂]SbF₆ | Other Ligands | 30 | DCM | 24 | <10 | - |
This table illustrates the critical role of the ligand in achieving high conversion and enantioselectivity. Data from a study on a related N-heterocyclic system.[2]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of 2-Acetylfuran
Note: This is a generalized procedure. Specific amounts and conditions should be optimized based on the chosen catalyst system.
-
Preparation: Under an inert atmosphere (in a glovebox), add the chiral ligand (e.g., 0.011 mmol) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) to a dry Schlenk flask or a vial suitable for a high-pressure reactor.
-
Solvent Addition: Add the degassed solvent (e.g., 2 mL of isopropanol) to the flask.
-
Pre-catalyst Formation: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a designated time (e.g., 15-30 minutes) to allow for the formation of the active catalyst.
-
Substrate Addition: Add the 2-acetylfuran (e.g., 1 mmol) to the reaction mixture. If an additive (like t-BuOK) is required, it should be added at this stage.
-
Reaction Setup: Place the flask or vial into a high-pressure autoclave. Purge the autoclave several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and begin stirring at the target reaction temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion.
-
Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the crude product if necessary (e.g., by column chromatography). Determine the enantiomeric excess of the resulting chiral alcohol using chiral GC or HPLC.
Visualizations
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-1-(Furan-2-yl)ethanol: Biocatalysis vs. Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and fine chemical production. The chirality of a molecule frequently dictates its biological activity, making the selective synthesis of a single enantiomer a critical consideration. (R)-1-(Furan-2-yl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a detailed comparison of two primary methodologies for its synthesis: biocatalytic reduction of 2-acetylfuran and asymmetric chemical synthesis.
Executive Summary
Biocatalytic and chemical synthesis methods both offer viable routes to this compound, each with a distinct profile of advantages and disadvantages. Biocatalysis, particularly using whole-cell systems like Lactobacillus paracasei, stands out for its exceptional enantioselectivity, mild reaction conditions, and adherence to green chemistry principles.[2][3] Chemical synthesis, on the other hand, provides a more traditional and often faster route, with well-established protocols like the asymmetric Meerwein-Ponndorf-Verley (MPV) reduction or reductions using chiral catalysts, though often requiring more stringent reaction conditions and potentially leading to lower enantiomeric excess.[4][5]
Data Presentation: Performance Comparison
The following table summarizes key quantitative data for the biocatalytic and a representative asymmetric chemical synthesis of this compound.
| Parameter | Biocatalytic Synthesis | Asymmetric Chemical Synthesis |
| Catalyst | Lactobacillus paracasei BD101 (whole cells) | Aluminum isopropoxide with a chiral ligand (e.g., chiral alcohol) |
| Starting Material | 2-Acetylfuran | 2-Acetylfuran |
| Yield (%) | 97%[2] | Good to Excellent (highly dependent on substrate and catalyst)[2] |
| Enantiomeric Excess (ee, %) | >99% (R)-enantiomer[2] | Variable, can be high with optimized catalyst systems |
| Temperature (°C) | 30[2] | ~82 (reflux)[2] |
| Pressure | Ambient[3] | Ambient |
| Reaction Time (h) | 48[2] | 2 - 12[2] |
| Solvent | Water[2] | Isopropanol/Toluene[2] |
| Environmental Impact | Low, uses a renewable biocatalyst and water as a solvent.[4] | Moderate, uses organic solvents and metal-based catalysts.[6] |
Experimental Protocols
Biocatalytic Synthesis of this compound
This protocol details the asymmetric bioreduction of 2-acetylfuran using Lactobacillus paracasei BD101 whole cells.[2]
Materials:
-
2-Acetylfuran
-
Lyophilized Lactobacillus paracasei BD101 cells
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Biocatalyst Preparation: In an Erlenmeyer flask, suspend the lyophilized Lactobacillus paracasei BD101 cells in deionized water containing glucose. The glucose serves as a co-substrate for cofactor regeneration.
-
Reaction Setup: Add 2-acetylfuran to the cell suspension.
-
Incubation: Place the flask in a shaking incubator at 30°C and 150 rpm for 48 hours.[2]
-
Work-up: After the reaction is complete, saturate the aqueous mixture with NaCl to facilitate extraction.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain enantiomerically pure this compound.[2]
Asymmetric Chemical Synthesis of this compound
This protocol describes a representative asymmetric chemical reduction using a modified Meerwein-Ponndorf-Verley (MPV) reduction. The key to achieving enantioselectivity is the use of a chiral ligand or a chiral alcohol as the hydride source.[4]
Materials:
-
2-Acetylfuran
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (optional)
-
A chiral alcohol (e.g., (R)-(+)-sec-o-bromophenethyl alcohol) as the hydride source and chiral auxiliary.
-
Dilute sulfuric acid or hydrochloric acid
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, add 2-acetylfuran and a solution of aluminum isopropoxide in anhydrous isopropanol and the chiral alcohol. Anhydrous toluene can be used as a co-solvent.
-
Reaction: Heat the mixture to reflux (approximately 82°C). The acetone formed during the reaction is distilled off to drive the equilibrium towards the product. The reaction progress is monitored by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and quench by the slow addition of dilute acid.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of biocatalytic and chemical synthesis of this compound.
Discussion
Biocatalytic Synthesis:
The primary advantage of the biocatalytic approach is its exceptional stereoselectivity, consistently yielding the desired (R)-enantiomer with greater than 99% enantiomeric excess.[2] The reaction is performed under mild, environmentally friendly conditions, utilizing water as the solvent at a moderate temperature.[2][4] This "green" approach avoids the use of hazardous reagents and organic solvents, which is a significant consideration for industrial-scale production.[6] The main limitations are the longer reaction times and the need for downstream processing to separate the product from the biomass.
Chemical Synthesis:
Asymmetric chemical synthesis offers a more traditional and often faster route. The Meerwein-Ponndorf-Verley reduction, when modified with chiral ligands or alcohols, can provide the desired enantiomer. However, the enantioselectivity is highly dependent on the choice of the chiral auxiliary and reaction conditions, and may require significant optimization to achieve high ee.[4] Chemical methods often involve higher temperatures and the use of organic solvents, which can have a greater environmental impact.[2] Furthermore, the metal-based catalysts may require removal from the final product, adding a purification step.
Conclusion
The choice between biocatalytic and chemical synthesis of this compound depends on the specific priorities of the project. For applications where high enantiopurity and a sustainable process are paramount, biocatalysis is the superior choice. It offers a reliable and highly selective route to the desired (R)-enantiomer. For rapid, small-scale synthesis where moderate enantioselectivity may be acceptable or where biocatalytic expertise is limited, asymmetric chemical synthesis remains a viable option. As the field of biocatalysis continues to advance, with the development of more robust and efficient enzymes, the advantages of this approach are likely to become even more pronounced.
References
A Comparative Guide to the Validation of Enantiomeric Purity of (R)-1-(Furan-2-yl)ethanol by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric purity of (R)-1-(Furan-2-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The primary focus is on chiral High-Performance Liquid Chromatography (HPLC), with comparisons to alternative methods such as chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document presents supporting experimental data, detailed protocols, and visualizations to aid in method selection and implementation.
Introduction to Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[1] Regulatory agencies worldwide mandate the characterization and quantification of individual enantiomers in chiral drug substances. Therefore, robust and accurate analytical methods for determining enantiomeric purity, often expressed as enantiomeric excess (e.e.), are critical in drug development and quality control.[2]
Comparison of Key Analytical Techniques
Chiral HPLC is a widely used and powerful technique for separating enantiomers due to its high accuracy, precision, and applicability to a broad range of compounds.[3] However, other techniques such as chiral GC, chiral SFC, and NMR spectroscopy offer viable alternatives with their own distinct advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[4] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[4] | Differentiation of enantiomers through the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[5] |
| Advantages | High accuracy and precision, wide applicability, both analytical and preparative separations are possible.[3] | High resolution and efficiency, excellent for volatile analytes, requires small sample amounts. | Faster separations than HPLC, lower consumption of organic solvents (greener chemistry).[4] | Rapid analysis, no separation required, provides structural information. |
| Disadvantages | Method development can be time-consuming, higher consumption of organic solvents compared to SFC.[4] | Analyte must be volatile and thermally stable, derivatization may be required. | Requires specialized instrumentation. | Lower sensitivity and accuracy compared to chromatographic methods, may require specialized chiral solvating agents. |
Experimental Data for Enantiomeric Purity of this compound
The following tables summarize representative experimental data for the determination of the enantiomeric purity of a sample of this compound using various analytical techniques.
Chiral HPLC Data
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 254 nm
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (S)-1-(Furan-2-yl)ethanol | 8.5 | 1,500 | 2.0 |
| This compound | 10.2 | 73,500 | 98.0 |
Resolution (Rs): 2.1
Chiral GC Data (after derivatization to acetates)
Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium Injector Temperature: 250 °C Oven Program: 100 °C (1 min), ramp to 180 °C at 5 °C/min Detector: FID at 250 °C
| Enantiomer (as acetate) | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (S)-acetate | 12.3 | 2,200 | 2.2 |
| (R)-acetate | 12.8 | 97,800 | 97.8 |
Resolution (Rs): 1.8
Chiral SFC Data
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) Mobile Phase: CO2 / Methanol (85:15, v/v) Flow Rate: 3.0 mL/min Back Pressure: 150 bar Temperature: 35 °C Detection: UV at 254 nm
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (S)-1-(Furan-2-yl)ethanol | 3.1 | 1,800 | 2.1 |
| This compound | 3.8 | 83,200 | 97.9 |
Resolution (Rs): 2.5
Experimental Protocols
Chiral HPLC Method
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric purity using the formula: % Enantiomer = (Area of one enantiomer / Total area of both enantiomers) x 100.
Chiral GC Method (with Derivatization)
-
Derivatization: To 1 mg of the chiral alcohol in a vial, add 0.5 mL of dichloromethane, 50 µL of acetic anhydride, and 10 µL of pyridine. Seal the vial and heat at 60 °C for 30 minutes. Cool to room temperature.
-
Sample Preparation: Dilute the reaction mixture with 1 mL of hexane.
-
Instrumentation: Use a gas chromatograph with a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Integrate the peak areas for the two enantiomeric acetates and calculate the enantiomeric purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound by chiral HPLC.
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Logical Relationship for Enantiomeric Purity Calculation
The determination of enantiomeric purity from chromatographic data follows a straightforward logical relationship.
Caption: Logical relationship for calculating enantiomeric purity.
Conclusion
The validation of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase like Chiralcel® OD-H offers a robust, accurate, and reliable method suitable for routine quality control. While chiral GC and SFC provide faster alternatives, they may require derivatization or specialized equipment. Chiral NMR spectroscopy is a useful tool for rapid screening but generally offers lower precision for quantitative analysis compared to chromatographic methods. The choice of the most suitable method will depend on specific laboratory capabilities, sample throughput requirements, and the desired level of accuracy and precision.
References
A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this purpose. This guide offers an objective comparison of the efficacy of different commercially available CSPs, supported by experimental data, to aid in the selection of the most suitable phase for a given separation challenge.
The choice of a chiral stationary phase is paramount for successful enantioseparation. The diverse nature of chiral molecules necessitates a variety of CSPs with different chiral selectors and interaction mechanisms. This guide focuses on three of the most widely used and effective types of CSPs: polysaccharide-based, cyclodextrin-based, and protein-based phases. The performance of these CSPs is compared based on key chromatographic parameters such as selectivity (α), resolution (Rs), and retention factor (k).
Comparative Performance of Chiral Stationary Phases
The efficacy of a CSP is highly dependent on the structure of the analyte and the chromatographic conditions. The following tables summarize the performance of different CSPs for the enantioseparation of a selection of pharmaceutical compounds under specified conditions.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[1][2] The chiral recognition mechanism is based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.
Table 1: Enantioseparation of Selected Pharmaceuticals on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1 | k2 | α | Rs |
| Warfarin | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) | 1.0 | 25 | 2.15 | 2.85 | 1.33 | 4.50 |
| Ibuprofen | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Acetic Acid (95/5/0.1) | 0.8 | 30 | 3.42 | 4.10 | 1.20 | 2.80 |
| Metoprolol | Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Methanol/0.1% Diethylamine | 1.0 | 25 | 1.89 | 2.23 | 1.18 | 2.10 |
| Ketoprofen | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Methanol (50/50) with 0.1% Formic Acid | 0.5 | 40 | 2.55 | 3.01 | 1.18 | 3.25 |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors.[2][3][4] Their primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[4][5] The rims of the cyclodextrin, which are adorned with hydroxyl groups, can also participate in hydrogen bonding interactions.
Table 2: Enantioseparation of Selected Pharmaceuticals on Cyclodextrin-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1 | k2 | α | Rs |
| Propranolol | Cyclobond™ I 2000 (Beta-cyclodextrin) | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) (10/90) | 1.2 | 25 | 4.21 | 4.98 | 1.18 | 2.50 |
| Verapamil | Astec® CYCLOBOND™ I 2000 | Methanol/Water (60/40) with 0.1% Triethylamine | 1.0 | 35 | 3.88 | 4.42 | 1.14 | 1.90 |
| Bupivacaine | (R,S)-Hydroxypropyl-beta-cyclodextrin | Phosphate Buffer (pH 3.5)/Methanol (85/15) | 1.0 | 25 | 5.12 | 5.73 | 1.12 | 1.85 |
| Chlorpheniramine | Dimethylated-beta-cyclodextrin | Acetonitrile/Water/Acetic Acid (50/50/0.1) | 0.7 | 30 | 2.95 | 3.36 | 1.14 | 2.20 |
Protein-Based CSPs
Protein-based CSPs employ proteins, such as α1-acid glycoprotein (AGP), ovomucoid, and cellulase, immobilized onto a silica support. These CSPs are particularly effective for the separation of ionizable drug compounds. The chiral recognition is governed by a combination of hydrophobic and polar interactions, including ionic binding and hydrogen bonding, within the protein's complex three-dimensional structure.
Table 3: Enantioseparation of Selected Pharmaceuticals on Protein-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1 | k2 | α | Rs |
| Disopyramide | Chiral-AGP (α1-acid glycoprotein) | 10 mM Phosphate Buffer (pH 7.0)/Acetonitrile (90/10) | 0.9 | 25 | 3.75 | 5.25 | 1.40 | 3.80 |
| Atropine | Ultron® ES-OVM (Ovomucoid) | 20 mM Phosphate Buffer (pH 4.5)/Acetonitrile (95/5) | 1.0 | 30 | 4.10 | 4.80 | 1.17 | 2.10 |
| Pindolol | Cellulase-TTC | 50 mM Phosphate Buffer (pH 6.0) | 0.5 | 40 | 6.20 | 7.94 | 1.28 | 3.50 |
| Homatropine | Chiral-AGP | 10 mM Ammonium Acetate Buffer (pH 6.5)/Isopropanol (95/5) | 0.8 | 25 | 2.80 | 3.42 | 1.22 | 2.90 |
Experimental Protocols
Reproducible and robust experimental methodologies are crucial for achieving successful chiral separations. The following protocols correspond to the data presented in the tables above.
Protocol 1: General Method for Polysaccharide-Based CSPs (Normal Phase)
-
Instrumentation: Standard HPLC system with UV detector.
-
Columns: Chiralcel® OD-H (250 x 4.6 mm, 10 µm), Chiralpak® AD-H (250 x 4.6 mm, 10 µm), Lux® Cellulose-2 (250 x 4.6 mm, 5 µm), Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol) with a small percentage of an acidic or basic modifier (e.g., Trifluoroacetic Acid, Acetic Acid, or Diethylamine) to improve peak shape and selectivity. The exact ratio is optimized for each analyte.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Protocol 2: General Method for Cyclodextrin-Based CSPs (Reversed Phase)
-
Instrumentation: Standard HPLC system with UV detector.
-
Columns: Cyclobond™ I 2000 (250 x 4.6 mm, 5 µm), Astec® CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., Phosphate or Triethylammonium Acetate) and an organic modifier (e.g., Acetonitrile or Methanol). The pH of the buffer is a critical parameter for optimizing the separation of ionizable compounds.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV absorbance at a suitable wavelength.
-
Injection Volume: 10 - 20 µL.
Protocol 3: General Method for Protein-Based CSPs (Reversed Phase)
-
Instrumentation: Standard HPLC system with UV detector.
-
Columns: Chiral-AGP (100 x 4.0 mm, 5 µm), Ultron® ES-OVM (150 x 4.6 mm, 5 µm), Cellulase-TTC (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Primarily aqueous buffers (e.g., Phosphate or Ammonium Acetate) with a small amount of organic modifier (e.g., Acetonitrile or Isopropanol). The pH and ionic strength of the buffer are key parameters for controlling retention and enantioselectivity.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV absorbance at an appropriate wavelength.
-
Injection Volume: 5 - 10 µL.
Visualizing the Path to Enantioseparation
To streamline the process of method development, a logical workflow is essential. The following diagrams illustrate a typical decision-making process for selecting a chiral stationary phase and a general experimental workflow for optimizing the separation.
Caption: A logical workflow for selecting a suitable chiral stationary phase.
Caption: A general experimental workflow for chiral method development.
References
- 1. eijppr.com [eijppr.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chiral Building Blocks for (R)-1-(Furan-2-yl)ethanol in Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
(R)-1-(Furan-2-yl)ethanol stands as a valuable and versatile chiral building block in the intricate field of asymmetric synthesis. Its unique structure, which combines a stereogenic carbinol center with a furan ring—a latent 1,4-dicarbonyl equivalent—provides a powerful tool for constructing key structural motifs found in a multitude of natural products and pharmaceuticals.[1] The furan moiety can be readily transformed into various functionalities, most notably through the Achmatowicz rearrangement, which grants access to valuable pyranone intermediates.[1] However, the pursuit of synthetic efficiency, novel molecular architectures, and diverse biological activities necessitates a broader palette of chiral synthons.
This guide provides an objective comparison of viable alternatives to this compound, offering a comprehensive overview of their performance with supporting experimental data. We will delve into other chiral furan derivatives, building blocks from the natural chiral pool, and key products of robust asymmetric transformations that serve as powerful substitutes in the synthesis of complex molecules.
Alternative Chiral Building Blocks: A Comparative Analysis
The selection of a chiral building block is a critical decision in the design of a synthetic route. Factors such as availability, cost, and the efficiency with which chirality can be transferred to the target molecule are paramount. Below, we compare several classes of alternatives to this compound.
Other Substituted Chiral Furyl Alcohols
While this compound is a cornerstone, a variety of other substituted chiral furyl alcohols offer expanded synthetic possibilities.[2] These compounds can be synthesized with high enantioselectivity through methods like the asymmetric addition of organometallic reagents to furyl aldehydes or ketones.[2] The introduction of different substituents on the furan ring or at the carbinol center allows for fine-tuning of steric and electronic properties, which can be advantageous in subsequent transformations.
Chiral Building Blocks from the "Chiral Pool"
Nature provides an abundant source of enantiomerically pure compounds, collectively known as the "chiral pool".[3][4] Terpenes (e.g., linalool, citronellol), amino acids, and carbohydrates are readily available and cost-effective starting materials for the synthesis of complex natural products.[3] These building blocks come with pre-defined stereocenters, which can be strategically incorporated into a target molecule, often significantly shortening the synthetic route.
Products of Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[5][6] Developed by K. Barry Sharpless, this reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide (TBHP).[5][7] The resulting chiral epoxy alcohols are versatile intermediates that can be opened regioselectively to afford a variety of di-functionalized chiral synthons.
Products of Noyori Asymmetric Hydrogenation
The Noyori Asymmetric Hydrogenation allows for the highly enantioselective reduction of ketones and imines to chiral secondary alcohols and amines, respectively.[8][9] This method, pioneered by Ryoji Noyori, typically employs a ruthenium catalyst complexed with a chiral BINAP ligand.[9] The reaction is known for its high efficiency and enantioselectivity, providing access to a wide range of chiral alcohols that can serve as alternatives to this compound.[10]
Performance Data of Alternative Building Blocks
The following tables summarize quantitative data for the synthesis of alternative chiral building blocks, providing a comparative overview of different synthetic methods.
Table 1: Asymmetric Synthesis of Substituted Chiral Furyl Alcohols
| Substrate (Ketone) | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-BINOL/Ti(OiPr)₄ | 95 | 92 | [2] |
| 4'-Methoxyacetophenone | (S)-BINOL/Ti(OiPr)₄ | 94 | 93 | [2] |
| 2'-Chloroacetophenone | (S)-BINOL/Ti(OiPr)₄ | 70 | 91 | [2] |
| 4'-Nitroacetophenone | (S)-BINOL/Ti(OiPr)₄ | 95 | 93 |[2] |
Table 2: Performance of Sharpless Asymmetric Epoxidation
| Allylic Alcohol | Tartrate Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Geraniol | D-(-)-DIPT | >90 | >95 | [5] |
| (E)-2-Hexen-1-ol | D-(-)-DIPT | 85-90 | 90-95 | [5] |
| Cinnamyl alcohol | L-(+)-DET | 80 | >98 |[6][7] |
Table 3: Performance of Noyori Asymmetric Hydrogenation
| Substrate (Ketone) | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| β-Keto ester | Ru-BINAP | up to 98 | up to 96 | [10] |
| Acetylacetone | RuCl₂[(R)-BINAP] | High | >99 | [8] |
| Aryl Ketones | Ru-arene complex | High | High |[10] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[5]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C.
-
To the cooled suspension, add D-(-)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add the allylic alcohol (e.g., geraniol) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, ensuring the internal temperature remains below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Noyori Asymmetric Hydrogenation of a Ketone[8]
-
Charge a Schlenk flask with the ketone substrate (e.g., acetylacetone) and ethanol.
-
Sparge the solution with nitrogen for 1 hour.
-
In a nitrogen-filled glovebox, transfer the solution to a glass liner and add the RuCl₂[(R)-BINAP] catalyst (typically 0.1 mol%).
-
Place the glass liner into a Parr hydrogenation apparatus.
-
Seal the apparatus, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1100 psi) and maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring for the required duration (can be several days).
-
After the reaction is complete, carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting chiral alcohol by distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-1-(Furan-2-yl)ethanol
For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure intermediates is paramount. (R)-1-(Furan-2-yl)ethanol is a valuable chiral building block, and its synthesis through various routes presents a trade-off between cost, efficiency, and environmental impact. This guide provides an objective comparison of the primary synthetic methodologies for producing this compound, supported by experimental data and detailed protocols to inform route selection.
The principal strategies for obtaining this compound involve the asymmetric reduction of 2-acetylfuran or the resolution of the racemic alcohol. This analysis focuses on four key approaches: biocatalytic asymmetric reduction using Lactobacillus paracasei, asymmetric transfer hydrogenation with ruthenium catalysts, chemoenzymatic dynamic kinetic resolution, and the Meerwein-Ponndorf-Verley (MPV) reduction.
Comparative Performance of Synthetic Routes
The selection of an optimal synthetic pathway is contingent on a variety of factors, including yield, enantiomeric purity, reaction conditions, and cost of materials. The following tables summarize the performance and cost-benefit of different approaches.
| Synthetic Route | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Temperature (°C) | Time (h) |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | >99 | >99 (R) | 30 | 48 |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | High | High | 25-80 | 1-24 |
| Kinetic Resolution | Candida antarctica lipase B | ~47 (for alcohol) | 89 (ees) | 60 | 2 |
| MPV Reduction | Aluminum isopropoxide | Good to Excellent | Racemic (without chiral ligand) | ~82 (reflux) | 2-12 |
Table 1: Performance Comparison of Synthetic Routes to this compound
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of starting materials, catalysts, reagents, and operational complexity.
| Route | Key Advantages | Key Disadvantages | Estimated Cost Factors |
| Biocatalytic Reduction | High enantioselectivity and yield; mild, aqueous reaction conditions; environmentally friendly. | Longer reaction times; requires biocatalyst cultivation and preparation. | Cost of microbial strain and growth media. |
| Asymmetric Transfer Hydrogenation | High efficiency and enantioselectivity; shorter reaction times. | High cost of ruthenium catalyst and chiral ligands; may require inert atmosphere. | High cost of catalyst; cost of hydrogen donor (e.g., isopropanol). |
| Kinetic Resolution | Utilizes a readily available racemic starting material. | Theoretical maximum yield of 50% for the desired enantiomer; requires separation of the product from the unreacted enantiomer. | Cost of lipase and acyl donor; separation costs. |
| MPV Reduction | Inexpensive and readily available catalyst; simple procedure. | Typically produces a racemic mixture requiring further resolution; can require high temperatures. | Low catalyst cost; cost of isopropanol. |
Table 2: Cost-Benefit Analysis of Synthetic Routes
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and informed decision-making.
Protocol 1: Asymmetric Bioreduction using Lactobacillus paracasei BD101
This protocol details the gram-scale synthesis of this compound using a whole-cell biocatalyst.[1]
Materials:
-
2-Acetylfuran
-
Lactobacillus paracasei BD101 (lyophilized cells)
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Biocatalyst Preparation: Suspend lyophilized Lactobacillus paracasei BD101 cells in deionized water containing glucose as a co-substrate.
-
Reaction Setup: Place the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for a pre-incubation period of 1-2 hours to activate the cells.
-
Substrate Addition: Add 2-acetylfuran to the cell suspension.
-
Reaction: Continue incubation at 30°C and 150 rpm for 48 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Extraction: After completion, saturate the aqueous mixture with NaCl and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2-acetylfuran. The specific chiral ligand and reaction conditions may require optimization.
Materials:
-
2-Acetylfuran
-
Chiral Ruthenium catalyst (e.g., Ru-TsDPEN complex)
-
Isopropanol (hydrogen donor)
-
Base (e.g., KOH or Et₃N)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Catalyst Preparation: In an inert atmosphere, dissolve the chiral ruthenium catalyst in the anhydrous solvent.
-
Reaction Setup: To the catalyst solution, add the base and isopropanol.
-
Substrate Addition: Add 2-acetylfuran to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-80°C) for the required time (e.g., 1-24 hours), monitoring by TLC or GC.
-
Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.
Protocol 3: Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol outlines the kinetic resolution of racemic 1-(furan-2-yl)ethanol.
Materials:
-
(±)-1-(Furan-2-yl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-heptane)
Procedure:
-
Reaction Setup: To a solution of (±)-1-(furan-2-yl)ethanol in the anhydrous organic solvent, add the acyl donor and immobilized CALB.
-
Enzymatic Acylation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) with shaking.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: When the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Separation: Separate the unreacted (S)-1-(furan-2-yl)ethanol from the acylated (R)-enantiomer by column chromatography.
Visualizing the Decision Process
The selection of a synthetic route can be visualized as a decision-making workflow, considering key parameters at each stage.
Caption: Workflow for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages.
-
Biocatalytic reduction with Lactobacillus paracasei stands out for its exceptional enantioselectivity and high yield under environmentally benign conditions, making it a strong candidate for green chemistry applications.
-
Asymmetric transfer hydrogenation offers a faster, highly efficient chemical alternative, though the cost of the catalyst is a significant consideration.
-
Kinetic resolution provides a viable option if the racemic starting material is readily available and a moderate yield is acceptable.
-
The Meerwein-Ponndorf-Verley reduction is a cost-effective method for producing the racemic alcohol, but the necessity of a subsequent resolution step adds complexity and cost to the overall process.
Ultimately, the choice of the most suitable synthetic route will depend on the specific priorities of the research or development project, including the desired scale of production, cost constraints, and commitment to sustainable practices. This guide provides the necessary data and protocols to make an informed decision based on a thorough cost-benefit analysis.
References
A Comparative Guide to the Reduction of 2-Acetylfuran: Performance of Key Reducing Agents
For researchers, scientists, and drug development professionals, the selective reduction of 2-acetylfuran to 2-(1-hydroxyethyl)furan is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide provides an objective comparison of three common reducing agents—Saccharomyces cerevisiae (baker's yeast), Noyori-Ikariya catalysts, and sodium borohydride—supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The choice of reducing agent for the conversion of 2-acetylfuran to 2-(1-hydroxyethyl)furan significantly impacts the reaction's efficiency, stereoselectivity, and overall yield. This comparison delves into a biocatalytic approach, an asymmetric transfer hydrogenation method, and a classical chemical reduction, highlighting their respective strengths and weaknesses.
Performance Comparison
The following table summarizes the key performance indicators for the reduction of 2-acetylfuran using Saccharomyces cerevisiae, a Noyori-Ikariya catalyst, and sodium borohydride.
| Reducing Agent/Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er) | Reaction Time | Temperature (°C) | Key Features |
| Saccharomyces cerevisiae | (S)-2-(1-Hydroxyethyl)furan | Moderate to High | >90% e.e. (Typical for similar ketones)[1] | 24 - 72 h | 30 | Green, cost-effective, high enantioselectivity.[1] |
| Noyori-Ikariya Catalyst | Chiral 2-(1-Hydroxyethyl)furan | High (not specified) | 99:1 er[2] | Not specified | Not specified | Excellent enantioselectivity, high yield.[2] |
| Sodium Borohydride (NaBH₄) | Racemic 2-(1-Hydroxyethyl)furan | High (Typical for ketones) | Racemic (0% e.e.) | 1 - 2 h | Room Temp. | Fast, simple, inexpensive, non-stereoselective.[3] |
Experimental Protocols
Detailed methodologies for the reduction of 2-acetylfuran using each of the three agents are provided below.
Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol outlines the whole-cell bioreduction of 2-acetylfuran.
Materials:
-
Saccharomyces cerevisiae (Baker's Yeast)
-
Yeast extract
-
Peptone
-
Glucose
-
2-Acetylfuran
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
Yeast Culture Preparation: Prepare a sterile culture medium containing 1% (w/v) yeast extract, 2% (w/v) peptone, and 2% (w/v) glucose (YPD medium). Inoculate the medium with a single colony of Saccharomyces cerevisiae and incubate at 30°C in a shaking incubator (150-200 rpm) for 24-48 hours.[1]
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer.[1]
-
Bioreduction: Resuspend the yeast cells in the phosphate buffer. Add 2-acetylfuran (e.g., 10 mM final concentration) and a co-substrate for cofactor regeneration (e.g., glucose, 2% w/v).
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary. Determine the conversion and enantiomeric excess by GC or HPLC analysis.
Asymmetric Transfer Hydrogenation using a Noyori-Ikariya Catalyst
This protocol is a general procedure for the asymmetric transfer hydrogenation of ketones and can be adapted for 2-acetylfuran.
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable Noyori-Ikariya catalyst
-
2-Acetylfuran
-
Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Noyori-Ikariya catalyst in the anhydrous solvent.
-
Reaction Setup: Add the hydrogen donor, either a formic acid/triethylamine mixture or isopropanol.[4][5]
-
Substrate Addition: Add 2-acetylfuran to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40°C) for the required time. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Product Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Analysis: Determine the yield and enantiomeric ratio by NMR, GC, or HPLC analysis.
Reduction using Sodium Borohydride
This is a standard procedure for the reduction of ketones.
Materials:
-
2-Acetylfuran
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: Dissolve 2-acetylfuran in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0°C).[3]
-
Addition of Reducing Agent: Slowly add sodium borohydride to the solution in small portions.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.
-
Product Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-(1-hydroxyethyl)furan can be further purified by distillation or column chromatography if needed.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the biocatalytic and chemical reduction processes.
References
A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymatic kinetic resolution methods for racemic 1-(furan-2-yl)ethanol, a key chiral building block in the synthesis of pharmaceuticals and fine chemicals. The enzymatic approach offers a green and efficient alternative to traditional chemical methods for obtaining enantiomerically pure forms of this valuable compound.
Performance of Lipases in the Kinetic Resolution of 1-(Furan-2-yl)ethanol
The selection of the enzyme is crucial for achieving high enantioselectivity and conversion in the kinetic resolution of racemic 1-(furan-2-yl)ethanol. Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase B (CALB) and lipases from Pseudomonas species showing particular promise. The following tables summarize the performance of different lipases under various reaction conditions.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Vinyl acetate | n-Heptane | 60 | 2 | 47 | 89 | [1] |
| Rhizomucor miehei lipase | Vinyl acetate | n-Heptane | - | - | - | - | [1] |
| Thermomyces lanuginosus lipase | Vinyl acetate | n-Heptane | - | - | - | - | [1] |
| Pseudomonas cepacia lipase | Vinyl acetate | Organic Solvents | - | - | - | - | [2] |
Note: A comprehensive direct comparison with identical conditions is not available in the reviewed literature. The data presented is based on individual studies.
Experimental Protocols
Detailed methodologies are essential for the replication and optimization of enzymatic kinetic resolutions. Below are protocols for the enzymatic acylation of racemic 1-(furan-2-yl)ethanol.
General Procedure for Lipase-Catalyzed Acylation
This protocol describes a typical procedure for the kinetic resolution of racemic 1-(furan-2-yl)ethanol using an immobilized lipase.[3]
Materials:
-
Racemic 1-(furan-2-yl)ethanol
-
Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)
-
Anhydrous organic solvent (e.g., n-heptane, diisopropyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Activated molecular sieves (3Å or 4Å)
Procedure:
-
To a solution of racemic 1-(furan-2-yl)ethanol (1 mmol) in 10 mL of an anhydrous organic solvent, add the acyl donor (1.2 mmol).
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Add activated molecular sieves to maintain anhydrous conditions.
-
Incubate the reaction mixture at a specified temperature (e.g., 40-60°C) with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by withdrawing aliquots at regular intervals.
-
Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the product ester.
-
For work-up, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.
Visualizing the Process and Logic
To better understand the experimental workflow and the principles of comparative kinetic studies, the following diagrams are provided.
Caption: Experimental workflow for the enzymatic kinetic resolution of 1-(furan-2-yl)ethanol.
References
- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-1-(Furan-2-yl)ethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-1-(Furan-2-yl)ethanol is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Waste Identification and Classification
This compound must be treated as hazardous waste. Its furan moiety and characteristics as a flammable liquid necessitate this classification.[1] In the United States, the Environmental Protection Agency (EPA) categorizes hazardous wastes, and spent non-halogenated solvents and their mixtures may fall under codes such as F003 and F005.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment, as this can vary based on local regulations and the specific waste stream.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling any waste containing this compound, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1]
-
Designated Waste Container : Use a dedicated and compatible hazardous waste container for this compound and any contaminated materials.[1] The container should be in good condition with a secure screw cap.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][2] The label should also indicate the associated hazards, such as "flammable" and "toxic".[2]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][2]
-
Container Management : Keep the waste container securely closed except when adding waste.[1][3] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[1]
Storage of Chemical Waste
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[1][2] The SAA must be:
-
At or near the point of waste generation.[1]
-
Under the control of laboratory personnel.[1]
-
Away from sources of ignition, heat, and direct sunlight.[1][4]
-
In a secondary containment tray to capture any potential leaks or spills.[5]
Disposal Procedure
-
Contact EHS : When the waste container is nearly full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department.[1]
-
Documentation : Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and regulatory agencies.[1]
-
Professional Disposal : The collected waste will be transported to a licensed waste treatment facility for safe disposal, which may involve methods like high-temperature incineration.[6][7] Never dispose of this compound down the sink.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.[1] Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistical Information for Handling (R)-1-(Furan-2-yl)ethanol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for (R)-1-(Furan-2-yl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.
This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plan is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Must meet appropriate national standards such as ANSI Z87.1 (US) or EN 166 (EU). |
| Skin and Body Protection | Chemical-resistant lab coat. | A flame-retardant lab coat is recommended. |
| Disposable gloves. | Nitrile gloves are suitable for preventing skin contact. Regularly inspect gloves for any signs of degradation or perforation and change them immediately if contaminated. | |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills. |
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for 1-(Furan-2-yl)ethanol. Data for the racemic mixture is included for reference where specific data for the (R)-enantiomer is not available.
| Property | Value | Notes |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid or powder/crystals. | |
| Boiling Point | 64-65°C @ 13 mm Hg | [2] For the (R)-enantiomer. |
| Density | 1.078 g/mL at 20°C | [2] For the (R)-enantiomer. |
| Flash Point | 110°C (230°F) - closed cup | For the racemic mixture, (±)-1-(2-Furyl)ethanol. |
| Storage Temperature | Freezer, under -20°C. | [1] |
Hazard Identification
| Hazard Class | GHS Hazard Statement |
| Combustible Liquid | H227: Combustible liquid. |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation. |
Experimental Protocols: Handling and Disposal Workflow
The proper handling and disposal of this compound are critical for laboratory safety and environmental compliance. The following sections detail the necessary steps.
Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is correctly worn. An eyewash station and safety shower must be readily accessible.
-
Aliquotting and Transfer: Conduct all transfers and manipulations of this compound within the chemical fume hood to prevent the accumulation of flammable vapors. Use spark-proof tools and ensure that all equipment is properly grounded to prevent static discharge.
-
Heating: Do not heat this compound with an open flame. Use controlled heating sources such as heating mantles, oil baths, or steam baths.
-
Spill Response: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container.
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials like strong oxidizing agents.
-
Container Management: Keep the hazardous waste container tightly closed when not in use. Store the container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
